Opicapone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOADIZOVZTJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026417 | |
| Record name | Opicapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
minimal | |
| Record name | Opicapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923287-50-7 | |
| Record name | Opicapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923287-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opicapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Opicapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OPICAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Opicapone's Mechanism of Action on COMT Inhibition: A Technical Guide
Introduction
Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease (PD), aiming to replenish depleted dopamine levels in the brain.[1] However, its efficacy is hampered by extensive peripheral metabolism, primarily by two enzymes: DOPA decarboxylase (DDC) and catechol-O-methyltransferase (COMT).[2] While DDC inhibitors like carbidopa are standard co-therapeutics, the COMT pathway remains a significant route for levodopa degradation, converting it to 3-O-methyldopa (3-OMD).[1] Inhibition of COMT is therefore a key strategy to enhance levodopa's bioavailability and prolong its clinical effect.
Opicapone is a third-generation, selective, and reversible COMT inhibitor designed to overcome the limitations of its predecessors, such as the hepatotoxicity associated with tolcapone and the short duration of action of entacapone.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its potent and sustained inhibition of the COMT enzyme, supported by quantitative data, experimental methodologies, and structural insights.
Core Mechanism: Reversible Inhibition of COMT
The primary mechanism of this compound is the selective and reversible inhibition of the COMT enzyme, predominantly in peripheral tissues.[5] When DDC is blocked by carbidopa or benserazide, COMT becomes the main enzyme metabolizing levodopa.[2][5] this compound competitively blocks the active site of COMT, preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to levodopa. This action effectively reduces the conversion of levodopa to 3-O-methyldopa (3-OMD).[1] Consequently, a greater fraction of the administered levodopa can cross the blood-brain barrier, where it is converted to dopamine to exert its therapeutic effect.[1][2]
Kinetics of this compound-COMT Interaction: The Basis for Sustained Action
A defining feature of this compound is its exceptionally high binding affinity for the COMT enzyme, with a dissociation constant (Kd) in the sub-picomolar range.[6][7] This tight binding translates into a very slow dissociation rate of the this compound-COMT complex.[5][6] As a result, despite having a relatively short plasma half-life of approximately 1 to 2 hours, this compound exerts a long-lasting inhibitory effect on COMT activity.[3][8] The half-life of COMT inhibition has been measured at over 60 hours, allowing for a convenient once-daily dosing regimen.[3][6]
| Parameter | Value | Reference |
| Binding Affinity (Kd) | Sub-picomolar | [6][7] |
| Plasma Half-life (t½) | 0.8 - 3.2 hours | [3][5] |
| Half-life of S-COMT Inhibition | ~61.6 hours (up to >100 hours reported) | [3][6] |
| Time to Max. COMT Inhibition (tEmax) | ~8.4 hours (after first dose) | [9] |
| Max. COMT Inhibition (Emax) at 50 mg | ~84% of baseline at steady state | [9][10] |
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound.
Structural Basis for High-Affinity Binding and Sustained Inhibition
Crystallographic studies have elucidated the structural basis for this compound's potent and sustained action. Like other nitrocatechol inhibitors, this compound binds to the catechol-binding site of the COMT enzyme.[11][12] However, its unique sidechain moiety (an oxidopyridyloxadiazolyl group) forms specific, high-affinity interactions within the enzyme's active site.[11][12]
Fragment molecular orbital calculations have highlighted the importance of dispersion interactions between the oxidopyridine ring of this compound and the sidechains of Leu 198 and Met 201 on the β6β7-loop of the enzyme.[12] Furthermore, a crucial finding is that this compound can form a ternary complex with COMT and S-adenosylhomocysteine (SAH), the product of the methylation reaction.[11][12] This suggests a dual mechanism of inhibition: this compound acts not only as a competitive inhibitor that mimics the substrate but also as a product-inhibition enhancer, further stabilizing the inactive state of the enzyme and prolonging its inhibitory effect.[11][12]
Pharmacodynamic Effects on Levodopa Bioavailability
The sustained inhibition of peripheral COMT by this compound leads to significant alterations in levodopa pharmacokinetics. Clinical studies consistently demonstrate that once-daily this compound administration markedly increases the systemic exposure to levodopa, as measured by the area under the curve (AUC), while decreasing the formation of 3-OMD.[10][13][14] This enhanced bioavailability leads to higher trough levodopa concentrations and reduced peak-to-trough fluctuations, providing more stable plasma levels and, consequently, more consistent motor control for patients.[13][15]
| Parameter (50 mg this compound vs. Baseline/Placebo) | Result | Reference |
| Increase in Levodopa AUC | ~65-75% | [13][14][15] |
| Increase in Trough Levodopa Concentration | ~110-230% | [13][15] |
| Reduction in Peak-to-Trough Fluctuation | ~34-46% | [2][13] |
| Reduction in Absolute OFF Time | ~33-61 minutes | [14][16] |
Table 2: Effect of this compound (50 mg) on Levodopa Pharmacokinetics and Clinical Outcomes.
In comparative studies in rats, this compound demonstrated a more potent and sustained COMT inhibitory effect than both entacapone and tolcapone.[6]
| Time Post-Administration | This compound | Tolcapone | Entacapone |
| 1 Hour | 99% | 82% | 68% |
| 9 Hours | 91% | 16% | 0% |
Table 3: Comparative COMT Inhibition in Rat Liver Homogenates.[6]
Selectivity and Safety Profile
This compound was designed to be a peripherally selective COMT inhibitor, with minimal interaction with the brain enzyme.[3][17] A key aspect of its development was ensuring a favorable safety profile, particularly concerning the hepatotoxicity observed with tolcapone. In vitro studies using human hepatocytes have shown that this compound has a significantly lower potential for cytotoxicity compared to earlier-generation nitrocatechols.[17][18]
| Assay | IC50 Value (µM) | ||
| This compound | Entacapone | Tolcapone | |
| Decrease in Cellular ATP Content | 98 | 45 | 25 |
| Decrease in Mitochondrial Membrane Potential | 181 | 4 | 29 |
Table 4: In Vitro Cytotoxicity of COMT Inhibitors in Human Hepatocytes (24h incubation).[17]
Experimental Protocols
Protocol 1: Determination of Erythrocyte S-COMT Activity
This protocol is based on methodologies cited in clinical studies for assessing the pharmacodynamic effect of this compound.[6]
-
Sample Collection: Collect whole blood samples in heparinized tubes at specified time points (e.g., pre-dose and post-dose).
-
Erythrocyte Isolation: Centrifuge the blood to separate plasma and buffy coat. Wash the remaining erythrocyte pellet three times with an ice-cold saline solution.
-
Hemolysis: Lyse the washed erythrocytes by adding three volumes of ice-cold deionized water. Vortex the mixture and incubate on ice for 10 minutes to ensure complete hemolysis.
-
Supernatant Preparation: Centrifuge the hemolysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
COMT Activity Assay:
-
Use the resulting supernatant (containing soluble COMT, S-COMT) for the enzyme activity assay.
-
The assay typically involves incubating the supernatant with a catechol substrate (e.g., adrenaline) and the methyl-donating co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [³H]SAM).
-
The reaction is allowed to proceed for a set time at 37°C and is then stopped (e.g., by adding perchloric acid).
-
The methylated product (e.g., metanephrine) is extracted using an organic solvent.
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
-
Data Analysis: Calculate COMT activity relative to a baseline (pre-dose) sample. The percentage of inhibition is determined by comparing the activity in post-dose samples to the baseline activity.
Protocol 2: Clinical Pharmacokinetic/Pharmacodynamic Study Workflow
This outlines a typical workflow for a clinical trial evaluating this compound in PD patients.[13][15]
Protocol 3: In Vitro Hepatocyte Cytotoxicity Assay
This protocol describes the assessment of this compound's cytotoxic potential in human liver cells.[17][18]
-
Cell Culture: Thaw and culture cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Drug Incubation: Seed the hepatocytes in multi-well plates. After allowing them to adhere, expose the cells to a range of concentrations of this compound, entacapone, and tolcapone for a 24-hour period. Include a vehicle-only control group.
-
Assessment of Cellular Viability (ATP Content):
-
After incubation, lyse the cells using a reagent that stabilizes ATP.
-
Add a luciferin/luciferase substrate. The luciferase enzyme uses ATP to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the cellular ATP content.
-
-
Assessment of Mitochondrial Membrane Potential:
-
After incubation, add a fluorescent dye (e.g., a JC-1 or TMRM) that accumulates in mitochondria in a potential-dependent manner.
-
Measure the fluorescence using a plate reader or fluorescence microscope. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, an early marker of apoptosis.
-
-
Data Analysis: For both assays, express the results as a percentage of the vehicle-only control. Plot the percentage of viability/potential against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which a 50% reduction is observed).
Conclusion
This compound's mechanism of action is characterized by a highly potent, selective, and reversible inhibition of the peripheral COMT enzyme. Its unique chemical structure confers an exceptionally high binding affinity and a slow dissociation rate from the enzyme, resulting in a prolonged duration of action that is disconnected from its short plasma half-life. This pharmacodynamic profile allows for a once-daily dosing regimen that significantly increases the systemic bioavailability of levodopa, stabilizes its plasma concentrations, and improves motor control in patients with Parkinson's disease. Supported by a favorable safety profile with lower in vitro cytotoxicity than previous COMT inhibitors, this compound represents a significant advancement in the optimization of levodopa therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Impact of COMT Enzyme | ONGENTYS® (this compound) capsules [ongentyshcp.com]
- 3. tandfonline.com [tandfonline.com]
- 4. COMT inhibitors (entacapone, tolcapone, this compound) | Parkinson's UK [parkinsons.org.uk]
- 5. This compound, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on this compound as an adjunct to levodopa in Parkinson’s disease: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Pharmacokinetics and Effects on Catechol- O -Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural and Computational Analyses of the Unique Interactions of this compound in the Binding Pocket of Catechol O-Methyltransferase: A Crystallographic Study and Fragment Molecular Orbital Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Pharmacokinetics of this compound and Effect on Comt and Levodopa Pharmaco" by G Loewen, Peter A. LeWitt et al. [scholarlycommons.henryford.com]
- 14. Effect of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity and motor fluctuations in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdsabstracts.org [mdsabstracts.org]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological profile of this compound, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological profile of this compound, a third-generation nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of COMT Inhibition: A Deep Dive into Third-Generation Pharmacological Profiles
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacological profiles of third-generation Catechol-O-methyltransferase (COMT) inhibitors. This whitepaper provides a detailed comparison of key compounds, outlines experimental methodologies, and visualizes critical biological pathways, serving as a vital resource for advancing research in Parkinson's disease and other conditions where COMT modulation is beneficial.
The guide meticulously compiles quantitative data on the leading third-generation COMT inhibitor, opicapone, alongside its predecessors, tolcapone and entacapone. This allows for a clear, comparative analysis of their potency, selectivity, and pharmacokinetic properties.
Executive Summary
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. It also plays a crucial role in the metabolism of levodopa, the primary treatment for Parkinson's disease. By inhibiting COMT, the bioavailability and half-life of levodopa are increased, leading to more stable plasma concentrations and improved motor symptom control in Parkinson's patients.[1][2]
The first-generation COMT inhibitors, tolcapone and entacapone, demonstrated the clinical utility of this approach. However, their use has been associated with certain limitations, including the need for frequent dosing with entacapone and the risk of hepatotoxicity with tolcapone.[3][4] This spurred the development of third-generation inhibitors, such as this compound, designed to offer an improved efficacy and safety profile.[5][6] This guide provides a detailed examination of the pharmacological characteristics that define this new class of drugs.
Comparative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, tolcapone, and entacapone, offering a clear quantitative comparison.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Ki (nM) | Source |
| This compound | Rat soluble COMT | 224 | - | [7] |
| Human S-COMT | - | 8.82 | [4] | |
| Tolcapone | Rat brain S-COMT | 2 | - | [8] |
| Rat brain MB-COMT | 3 | - | [8] | |
| Rat liver S-COMT | 795 | - | [8] | |
| Rat liver MB-COMT | 123 | - | [8] | |
| Rat liver COMT | 36 | - | [9] | |
| Rat COMT | - | 30 | [10] | |
| Entacapone | Rat liver total COMT | 20.1 | 10.7 | [11][12] |
| Rat liver S-COMT | 14.3 | - | [11][12] | |
| Rat liver MB-COMT | 73.3 | - | [11][12] | |
| Rat brain COMT | 10 | - | [13] | |
| Rat erythrocytes COMT | 20 | - | [13] | |
| Rat liver COMT | 160 | - | [13] |
S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT
Comparative Pharmacokinetic Profiles
| Parameter | This compound | Tolcapone | Entacapone |
| Cmax | 459.2 ± 252.1 ng/mL (50 mg) | ~3 and 6 µg/mL (100 and 200 mg t.i.d.) | ~1.2 µg/mL (200 mg)[11] |
| Tmax | 4.7 ± 3.0 hours (50 mg) | ~2 hours | ~1 hour[11] |
| AUC (0-tlast) | 2021.6 ± 783.0 ng/mL*h (50 mg) | - | - |
| Half-life (t1/2) | 1.9 ± 0.6 hours | 2-3 hours | 1.6-3.4 hours |
| Protein Binding | >99% | >99.9% | 98%[11] |
| Bioavailability | ~20% | ~65% | ~35%[11] |
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways affected by COMT inhibitors.
Caption: Levodopa Metabolism and the Impact of COMT Inhibitors.
Caption: Major Metabolic Pathways of Dopamine.
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological profiling of COMT inhibitors.
COMT Inhibition Assay (In Vitro)
This assay determines the potency of a compound to inhibit the COMT enzyme.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
S-(5'-Adenosyl)-L-methionine iodide (SAM) - methyl donor
-
3,4-Dihydroxybenzoic acid (DHBA) - substrate
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Test compounds (COMT inhibitors)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and DTT.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound, tolcapone, or entacapone) to the reaction mixture. A control with no inhibitor is also prepared.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Enzyme and Substrate Addition: Add recombinant human S-COMT to the mixture, followed by the substrate (DHBA).
-
Initiation of Reaction: Start the enzymatic reaction by adding SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using HPLC with electrochemical detection to quantify the formation of the methylated product (vanillic acid).
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COMT activity.
Hepatocyte Cytotoxicity Assay
This assay assesses the potential of a compound to cause liver cell damage.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates (e.g., 96-well)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Thawing and Seeding: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Seed the cells onto collagen-coated 96-well plates at a specified density and allow them to attach and form a monolayer overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, tolcapone, entacapone) in the culture medium. Remove the seeding medium from the hepatocytes and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for a further 10-15 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value for cytotoxicity, which is the concentration of the compound that reduces cell viability by 50%.
Experimental Workflow for Pharmacokinetic Studies
Caption: General Workflow for a Pharmacokinetic Study.
Conclusion
The advent of third-generation COMT inhibitors marks a significant advancement in the pharmacological management of Parkinson's disease. This compound, with its distinct pharmacological profile characterized by a long duration of action and peripheral selectivity, offers a promising alternative to earlier inhibitors.[8] This technical guide provides the foundational data and methodologies necessary for researchers and drug developers to further explore and build upon the potential of this important class of therapeutic agents. The detailed comparative data, pathway visualizations, and experimental protocols are intended to facilitate ongoing research and development efforts in this field.
References
- 1. Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Population pharmacokinetics of levodopa in patients with Parkinson's disease treated with tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of this compound in human healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of this compound in the rat and metabolic enzymes phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veritastk.co.jp [veritastk.co.jp]
- 7. This compound: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 9. Pharmacokinetics and pharmacodynamics after oral and intravenous administration of tolcapone, a novel adjunct to Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Opicapone in Human Plasma by HPLC-DAD
AN-HPLC-028
Introduction
Opicapone is a third-generation, peripherally acting, selective and reversible catechol-O-methyltransferase (COMT) inhibitor. It is used as an adjunct therapy to levodopa/DOPA decarboxylase inhibitors for adult patients with Parkinson's disease and end-of-dose motor fluctuations. Monitoring plasma concentrations of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to ensure safety and efficacy. This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in human plasma. The method is sensitive, selective, accurate, and reproducible, making it suitable for clinical research and bioanalytical laboratories.[1][2][3]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD).
-
Centrifuge capable of 13,400 rpm.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Pipettes and general laboratory glassware.
-
-
Reagents and Chemicals:
-
This compound reference standard.
-
Tamoxifen (Internal Standard, IS).
-
Acetonitrile (HPLC grade).
-
Monosodium phosphate (analytical grade).
-
Orthophosphoric acid.
-
Ultrapure water.
-
Drug-free human plasma.
-
Chromatographic Conditions
The chromatographic separation was achieved on a reversed-phase C18 column. A gradient elution program was employed for the separation of this compound and the internal standard.
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Column Temperature | 25 °C |
| Mobile Phase A | 0.05 M monosodium phosphate solution, adjusted to pH 2.45 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Detection | DAD |
| Wavelength | This compound and Tamoxifen (IS): 271 nm; BIA 9-1079 (active metabolite): 257 nm |
| Injection Volume | Not specified, typically 20-100 µL |
| Run Time | Less than 10 minutes |
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of this compound and Tamoxifen (IS) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Standards: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase or an appropriate diluent.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working standard solutions to obtain calibration standards ranging from 25 to 3000 ng/mL and quality control samples at low, medium, and high concentrations.
Sample Preparation
The sample preparation involves a protein precipitation step followed by liquid-liquid extraction.[1][3]
-
To 500 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.
-
Precipitate the plasma proteins by adding a suitable volume of a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture for a few minutes.
-
Centrifuge the samples at 13,400 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding an appropriate extraction solvent.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
Quantitative Data Summary
The method was validated according to international guidelines and demonstrated good linearity, sensitivity, accuracy, and precision.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 25 - 3000 | ≥ 0.997 |
Table 2: Precision and Accuracy [1][3]
| Analyte | Precision (%CV) | Accuracy (%Bias) |
| This compound | ≤ 13.2% | Within ±11.1% |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| LOQ | 25 |
Table 4: Recovery
| Analyte | Mean Absolute Recovery (%) |
| This compound | Not explicitly stated, but the method was successfully applied. |
| BIA 9-1079 | Not explicitly stated, but the method was successfully applied. |
| Tamoxifen (IS) | 94.7% |
Method Validation
The bioanalytical method was validated for its selectivity, sensitivity, accuracy, precision, and stability.[2]
-
Selectivity: The method was found to be selective, with no significant interference from endogenous plasma components or several potentially co-administered drugs at the retention times of this compound and the internal standard.[1][3]
-
Stability: this compound and its active metabolite were found to be stable in human plasma under various storage conditions, including at room temperature for 4 hours, at 4°C for 24 hours, and at -30°C for 30 days.[3]
-
Dilution Integrity: A 5-fold dilution of plasma samples with concentrations above the upper limit of quantification was validated, demonstrating that samples can be diluted with blank plasma without affecting the accuracy and precision of the measurement.[2][4]
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Conclusion
The described HPLC-DAD method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation procedure and the short chromatographic run time make it suitable for the analysis of a large number of samples in clinical and research settings. The method has been successfully validated and applied to quantify this compound in plasma samples from a clinical trial.[1][2][3]
References
- 1. An HPLC-DAD method for the simultaneous quantification of this compound (BIA 9-1067) and its active metabolite in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. An HPLC-DAD method for the simultaneous quantification of this compound (BIA 9-1067) and its active metabolite in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Opicapone and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Opicapone, a third-generation catechol-O-methyltransferase (COMT) inhibitor, and its principal metabolites in human plasma. The described protocol is tailored for researchers, scientists, and professionals in drug development and clinical pharmacology, offering a reliable methodology for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a straightforward protein precipitation extraction procedure followed by rapid and selective LC-MS/MS analysis, ensuring high sensitivity and throughput.
Introduction
This compound is an approved adjunctive therapy for patients with Parkinson's disease experiencing end-of-dose motor fluctuations. It is a potent, reversible, and peripherally-acting COMT inhibitor that enhances the bioavailability of levodopa. Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing dosing regimens and ensuring patient safety. This compound undergoes extensive metabolism, with the primary circulating metabolites being 3-O-sulfate-opicapone (BIA 9-1103), the N-oxide reduced form (BIA 9-1079), and 3-O-glucuronide-opicapone (BIA 9-1106).[1] This application note provides a comprehensive protocol for the simultaneous quantification of this compound and its key metabolites from human plasma.
Experimental
Materials and Reagents
-
This compound and its metabolites (BIA 9-1103, BIA 9-1079, BIA 9-1106) reference standards
-
Tolcapone (Internal Standard)
-
HPLC-grade acetonitrile and water
-
Ammonium phosphate
-
Orthophosphoric acid
-
Human plasma (EDTA)
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.[1]
Protocol:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 200 µL of acetonitrile (containing the internal standard, Tolcapone).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
The supernatant can be directly injected or diluted with water if necessary.[1]
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Condition |
| LC System | Shimadzu LC 10 or equivalent |
| Column | Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01M Ammonium phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 55:45 (v/v) Mobile Phase A : Mobile Phase B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 3 minutes |
Mass Spectrometry
An Applied Biosystems SCIEX API 4000 triple quadrupole mass spectrometer, or an equivalent system, equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Software | Analyst software (version 1.4.2) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 414.2 | 261.1 |
| Tolcapone (IS) | 274.2 | 183.1 |
Note: The MRM transitions for the metabolites of this compound (BIA 9-1103, BIA 9-1079, BIA 9-1106) should be optimized experimentally by infusing the individual standard compounds into the mass spectrometer to determine the most abundant and stable precursor and product ions. This is a standard procedure in LC-MS/MS method development.
Method Validation Summary
The described method has been validated according to FDA guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and recovery.
| Validation Parameter | This compound | Tolcapone (IS) |
| Linearity Range | 40 - 1800 ng/mL | N/A |
| Correlation Coefficient (r) | > 0.999 | N/A |
| Accuracy (% Bias) | Within ±15% (Within ±20% for LLOQ) | N/A |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | N/A |
| Mean Recovery | 94.63% | 91.94% |
Data summarized from a validated LC-MS/MS method for the estimation of this compound in human plasma.
Visualization of Protocols and Pathways
This compound Metabolic Pathway
This compound is primarily metabolized through sulfation, with other pathways including N-oxide reduction, glucuronidation, and methylation.[1]
Experimental Workflow for Sample Analysis
The analytical workflow from plasma sample to data acquisition is streamlined for high-throughput analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound and its major metabolites in human plasma. The simple protein precipitation sample preparation protocol and the rapid chromatographic runtime make this method highly suitable for high-throughput analysis in a clinical or research setting. This will enable researchers to efficiently conduct pharmacokinetic and drug metabolism studies of this compound, contributing to a better understanding of its clinical pharmacology.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Opicapone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opicapone is a third-generation, peripherally acting, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor.[1][2] It is used as an adjunctive therapy to levodopa/carbidopa in patients with Parkinson's disease to help manage "off" episodes.[2][3] By inhibiting COMT in the periphery, this compound prevents the breakdown of levodopa, thereby increasing its plasma concentration and bioavailability in the brain.[4][5]
While this compound is designed to have a favorable safety profile, particularly concerning hepatotoxicity compared to earlier COMT inhibitors like tolcapone, in vitro cytotoxicity assessment remains a critical step in preclinical safety evaluation.[6][7] One study noted that this compound has a low potential for decreasing ATP content and mitochondrial membrane potential in human primary hepatocytes.[6] Another in vitro comparison found that this compound did not affect HepaRG cell viability or caspase activity.[7][8] This document provides a comprehensive guide to a panel of cell-based assays for evaluating the potential cytotoxicity of this compound, offering insights into various mechanisms of cell death.
Principles of Selected Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive cytotoxicity profile. The following assays measure different cellular events associated with cell death:
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[11][12] The LDH assay measures the amount of this released enzyme, providing a quantitative measure of cytotoxicity.[13]
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]
-
Caspase-Glo® 3/7 Assay (Apoptosis Execution): Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[17] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[18][19]
Experimental Workflows and Pathways
General Experimental Workflow
The following diagram outlines the typical workflow for assessing this compound's cytotoxicity.
Caption: General workflow for this compound cytotoxicity testing.
Apoptosis Signaling Pathway
This diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which can be investigated using Annexin V and Caspase assays.
Caption: Simplified overview of apoptosis signaling pathways.
Experimental Protocols
Note: These are generalized protocols. Optimization for specific cell lines and experimental conditions is recommended.
Cell Culture and Treatment
-
Cell Line: Select a relevant cell line (e.g., HepG2, a human liver carcinoma cell line, is commonly used for hepatotoxicity studies).
-
Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO) and create a serial dilution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).
-
Treatment: Replace the old medium with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
MTT Assay Protocol[9][22][23]
-
Following the treatment incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).
-
Add 100 µL of solubilization solution to each well.
-
Leave the plate overnight in the incubator to ensure complete solubilization of formazan crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is recommended.
LDH Cytotoxicity Assay Protocol[13][24][25]
-
Following treatment, centrifuge the 96-well plate (e.g., at 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare controls:
-
Spontaneous LDH release: Supernatant from vehicle-treated cells.
-
Maximum LDH release: Add lysis buffer (e.g., Triton X-100) to vehicle-treated control wells 45 minutes before supernatant collection.
-
Background: Culture medium only.
-
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a plate reader.
Annexin V/PI Staining Protocol[15][18][26]
-
After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V conjugate (e.g., FITC-conjugated) and PI staining solution according to the manufacturer's protocol.
-
Gently vortex and incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible. Differentiate populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptosis: Annexin V-positive / PI-negative
-
Late Apoptosis/Necrosis: Annexin V-positive / PI-positive
-
Caspase-Glo® 3/7 Assay Protocol[19][20][27]
-
Remove the 96-well plate containing cells from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison across different concentrations and time points.
Table 1: Cell Viability by MTT Assay after this compound Treatment
| This compound Conc. (µM) | 24h % Viability (Mean ± SD) | 48h % Viability (Mean ± SD) | 72h % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 5.2 | 95 ± 4.9 | 92 ± 5.5 |
| 10 | 92 ± 6.1 | 85 ± 5.8 | 78 ± 6.2 |
| 50 | 75 ± 7.3 | 60 ± 6.5 | 45 ± 7.1 |
| 100 | 55 ± 8.0 | 40 ± 7.2 | 25 ± 6.8 |
| 200 | 30 ± 6.9 | 15 ± 5.4 | 10 ± 4.3 |
% Viability is calculated as: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
Table 2: Cytotoxicity by LDH Release Assay after 48h this compound Treatment
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 |
| 1 | 2.5 ± 1.8 |
| 10 | 8.1 ± 3.0 |
| 50 | 25.4 ± 4.5 |
| 100 | 48.9 ± 5.2 |
| 200 | 75.6 ± 6.1 |
% Cytotoxicity is calculated as: [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
Table 3: Apoptosis/Necrosis Profile by Annexin V/PI Staining after 48h
| This compound Conc. (µM) | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 50 | 65.1 ± 4.5 | 18.3 ± 3.1 | 16.6 ± 2.9 |
| 100 | 42.8 ± 5.1 | 30.5 ± 4.2 | 26.7 ± 3.8 |
Quadrants (Q) refer to standard flow cytometry output for Annexin V/PI.
Table 4: Relative Caspase-3/7 Activity after 24h this compound Treatment
| This compound Conc. (µM) | Fold Change in Luminescence (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.2 ± 0.1 |
| 10 | 2.5 ± 0.3 |
| 50 | 5.8 ± 0.6 |
| 100 | 8.1 ± 0.9 |
| 200 | 4.5 ± 0.5 (potential secondary necrosis) |
Data presented as fold change relative to the vehicle control. A decrease at very high concentrations can indicate that cells have already progressed to secondary necrosis.
By integrating the results from these assays, researchers can determine the concentration- and time-dependent cytotoxic effects of this compound and elucidate the primary mechanisms of cell death, whether through necrosis, apoptosis, or a reduction in metabolic activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ongentys (this compound) | Parkinson's Disease [michaeljfox.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical Utility of this compound in the Management of Parkinson’s Disease: A Short Review on Emerging Data and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating this compound as Add-on Treatment to Levodopa/DDCI in Patients with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. biologi.ub.ac.id [biologi.ub.ac.id]
- 16. kumc.edu [kumc.edu]
- 17. ulab360.com [ulab360.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. Caspase-Glo® 3/7 3D Assay Technical Manual [portugal.promega.com]
Application Notes and Protocols for Preclinical Dosage Determination of Opicapone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opicapone is a third-generation, peripherally selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] It is used as an adjunctive therapy to levodopa/DOPA decarboxylase inhibitors in patients with Parkinson's disease and end-of-dose motor fluctuations.[3] By inhibiting COMT in the periphery, this compound reduces the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the plasma bioavailability of levodopa and prolonging its therapeutic effect in the brain.[4][5] This document provides detailed application notes and protocols for the determination of this compound dosage in preclinical animal studies, essential for advancing research and development in this area.
Mechanism of Action
This compound selectively inhibits the COMT enzyme in peripheral tissues.[1] This enzyme is crucial in the metabolic pathway of levodopa, converting it to 3-OMD. By blocking this peripheral metabolism, this compound ensures that a higher concentration of levodopa crosses the blood-brain barrier, where it is then converted to dopamine, the neurotransmitter deficient in Parkinson's disease.[4] Unlike earlier COMT inhibitors, this compound has a long duration of action, allowing for once-daily dosing.[2][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in enhancing Levodopa bioavailability.
Preclinical Dosage Determination: Key Experiments and Protocols
The determination of an appropriate and effective dose of this compound for preclinical animal studies involves a series of experiments to assess its pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.
Experimental Workflow for Dosage Determination
Caption: Workflow for preclinical dosage determination of this compound.
Protocol 1: Dose Range-Finding and Maximum Tolerated Dose (MTD) Determination in Rodents
Objective: To determine the range of doses of this compound that are well-tolerated and to identify the maximum tolerated dose (MTD) in a rodent model (e.g., Wistar rats).
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Male and female Wistar rats (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Methodology:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the study.
-
Dose Grouping: Divide animals into groups (n=3-5 per sex per group), including a vehicle control group.
-
Dose Selection: Based on available literature, initial doses for rats could range from 0.03 mg/kg to 10 mg/kg.[7] A wider range, up to 1000 mg/kg, might be explored for toxicity, as this has been identified as a NOAEL in some studies.[8]
-
Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 7-14 days).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.
-
MTD Determination: The MTD is defined as the highest dose that does not cause overt toxicity or more than a 10% reduction in body weight.
Protocol 2: Pharmacodynamic Assessment of COMT Inhibition
Objective: To quantify the dose-dependent inhibition of COMT activity by this compound in a relevant animal model.
Materials:
-
Animals treated with various doses of this compound (from Protocol 1 or a separate study)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
COMT activity assay kit (or reagents for a validated in-house assay)
-
Spectrophotometer or fluorometer
Methodology:
-
Sample Collection: At various time points after the final dose of this compound, euthanize animals and collect relevant tissues (e.g., liver, kidney) and blood (for erythrocyte COMT activity).[7][9]
-
Tissue Preparation: Homogenize tissues in an appropriate buffer and centrifuge to obtain the supernatant containing the soluble COMT enzyme.
-
COMT Activity Assay: Perform the COMT activity assay according to the manufacturer's instructions or a validated protocol. This typically involves incubating the tissue supernatant with a catechol substrate and S-adenosyl-L-methionine (SAM), and then measuring the formation of the methylated product.
-
Data Analysis: Calculate the percentage of COMT inhibition for each dose group relative to the vehicle control group. Plot the dose-response curve to determine the ED50 (the dose that produces 50% of the maximal inhibition).
Protocol 3: Efficacy Evaluation in a Parkinson's Disease Animal Model
Objective: To assess the efficacy of different doses of this compound, in combination with levodopa, in alleviating motor symptoms in an established animal model of Parkinson's disease.
Materials:
-
Parkinsonian animal model (e.g., 6-hydroxydopamine (6-OHDA)-lesioned rats or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated non-human primates)
-
This compound
-
Levodopa/Benserazide or Levodopa/Carbidopa
-
Behavioral testing apparatus (e.g., rotometer for rotational behavior in rats, primate parkinsonism rating scales)
Methodology:
-
Model Induction: Induce the Parkinsonian phenotype in the chosen animal model.
-
Treatment Groups: Divide the animals into treatment groups, including:
-
Vehicle + Vehicle
-
Vehicle + Levodopa/DDCi
-
This compound (low dose) + Levodopa/DDCi
-
This compound (medium dose) + Levodopa/DDCi
-
This compound (high dose) + Levodopa/DDCi
-
-
Drug Administration: Administer this compound at the selected doses prior to the administration of levodopa/DDCi.
-
Behavioral Assessment: Evaluate motor function at regular intervals after drug administration. In 6-OHDA-lesioned rats, this typically involves measuring contralateral rotations. In MPTP-treated monkeys, a primate parkinsonism motor rating scale is used.[7][10]
-
Data Analysis: Compare the behavioral outcomes between the different treatment groups to determine the dose of this compound that provides the most significant potentiation of the levodopa effect.
Summary of Preclinical Dosage Data for this compound
| Animal Model | Dosage Range | Key Findings | Reference |
| Rat | 0.03 - 10 mg/kg (oral) | Dose-dependent inhibition of liver COMT. At 3 mg/kg, strong inhibition (>80%) of liver and kidney COMT activity was observed for 1 to 8 hours post-administration. | [7][9] |
| Rat | Up to 1000 mg/kg/day | Identified as the No-Observed-Adverse-Effect-Level (NOAEL) in subchronic and chronic toxicity studies. | [8] |
| Cynomolgus Monkey | 1, 10, and 100 mg/kg (oral) | Dose-dependent inhibition of COMT activity. Significant inhibition at 10 and 100 mg/kg. Maximal inhibition was 76.4% and 93.2% at 10 and 100 mg/kg, respectively. | [11] |
| Cynomolgus Monkey | (Not specified in abstract) | This compound as an adjunct to levodopa/benserazide enhanced the reversal of MPTP-induced Parkinson-like symptoms. | [10] |
| Mouse | Up to 1000 mg/kg/day | Identified as the NOAEL in carcinogenicity studies. | [8] |
| Rabbit | 100, 175, and 225 mg/kg/day | Used in embryo-fetal development studies, with increases in structural abnormalities observed. | [8] |
Conclusion
The determination of an appropriate this compound dosage for preclinical animal studies is a critical step in the drug development process. It requires a systematic approach involving dose range-finding, pharmacokinetic and pharmacodynamic assessments, and efficacy studies in relevant disease models. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and execute robust preclinical studies with this compound. The provided dosage ranges from previous studies in various animal models serve as a valuable starting point for new investigations. Adherence to these guidelines will facilitate the generation of reliable and translatable data, ultimately contributing to a better understanding of this compound's therapeutic potential.
References
- 1. This compound, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The preclinical discovery and development of this compound for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Ongentys (this compound) | Parkinson's Disease [michaeljfox.org]
- 6. dovepress.com [dovepress.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacological profile of this compound, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances the reversal of MPTP-induced Parkinson-like syndrome by levodopa in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Opicapone in Dopamine Metabolism Studies: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opicapone is a third-generation, peripherally-acting, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor.[1][2] It is utilized as an adjunctive therapy to levodopa/dopa-decarboxylase inhibitors in patients with Parkinson's disease and end-of-dose motor fluctuations.[2][3][4] this compound's mechanism of action involves the inhibition of COMT, an enzyme responsible for the peripheral degradation of levodopa to 3-O-methyldopa (3-OMD).[1][5] By blocking this metabolic pathway, this compound increases the systemic bioavailability of levodopa, allowing for a greater amount to cross the blood-brain barrier where it is converted to dopamine.[5][6] This leads to more sustained and stable dopamine levels in the brain, thereby improving motor symptom control in Parkinson's disease patients.[5][6] These application notes provide an overview of the use of this compound in dopamine metabolism research, including its effects on key biomarkers and detailed protocols for relevant experimental procedures.
Mechanism of Action of this compound in the Dopamine Metabolism Pathway
This compound's primary role in modulating dopamine metabolism is indirect, focusing on increasing the availability of the dopamine precursor, levodopa. In Parkinson's disease, the loss of dopaminergic neurons leads to reduced dopamine levels in the brain.[5] Levodopa is the mainstay treatment to replenish these levels.[7] However, peripherally administered levodopa is extensively metabolized before reaching the brain, primarily by aromatic L-amino acid decarboxylase (AADC) and COMT.[1][6] While AADC is inhibited by co-administered drugs like carbidopa or benserazide, COMT remains a major pathway for levodopa degradation.[1] this compound selectively inhibits peripheral COMT, leading to a significant reduction in the conversion of levodopa to 3-OMD.[1][5] This action increases the plasma half-life and bioavailability of levodopa, resulting in a more sustained delivery to the brain and subsequent conversion to dopamine.[3][6]
Quantitative Effects of this compound on Dopamine Metabolism Biomarkers
The administration of this compound leads to measurable changes in several key biomarkers related to dopamine metabolism. These changes are central to its therapeutic effect and are routinely quantified in both preclinical and clinical studies.
Table 1: Effect of this compound on COMT Activity
| Dose of this compound | Species | Matrix | Maximum Inhibition (Emax) | Duration of Inhibition | Citation |
| 10 mg | Rat | Liver | 99% (at 1h) | >91% at 9h | [8] |
| 10 mg | Human | Erythrocytes | 36.1% | - | [1] |
| 25 mg | Human | Erythrocytes | 36.6% (at 24h) | 24.1% at 72h | [6] |
| 50 mg | Human | Erythrocytes | 83.4 ± 4.9% | >65% for 24h | [5] |
| 100 mg | Human | Erythrocytes | 57.2% (at 24h) | 31.5% at 72h | [6] |
| 1200 mg | Human | Erythrocytes | 100% | 76.5% at 24h | [8] |
Table 2: Pharmacokinetic Effects of this compound on Levodopa and 3-O-Methyldopa (3-OMD) in Humans
| This compound Dose | Levodopa (LD) Parameter | % Change vs. Placebo/Baseline | 3-O-Methyldopa (3-OMD) Parameter | % Change vs. Placebo/Baseline | Citation |
| 50 mg | AUC (total exposure) | ↑ ~60-74% | AUC (total exposure) | ↓ | [5] |
| 50 mg | Cmax (peak concentration) | ↑ ~43-44% | Cmax (peak concentration) | ↓ | [5] |
| 50 mg | Ctrough (trough concentration) | ↑ ~100% | Ctrough (trough concentration) | ↓ | [5] |
| 25 mg | AUC | ↑ | AUC | ↓ | [6] |
| 75 mg | AUC | ↑ | AUC | ↓ | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on dopamine metabolism. The following protocols are based on methodologies reported in the literature.
Protocol 1: Determination of Soluble COMT (S-COMT) Activity in Erythrocytes
Objective: To measure the inhibitory effect of this compound on S-COMT activity in red blood cells.
Principle: This assay measures the formation of metanephrine from the substrate adrenaline by the catalytic action of S-COMT. The amount of metanephrine produced is quantified by LC-MS/MS, and the inhibition by this compound is determined by comparing the activity in treated versus untreated samples.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate buffered saline (PBS), pH 7.4
-
Adrenaline solution (5 mM)
-
Incubation medium (details to be optimized based on specific lab conditions, but generally a buffered solution)
-
4M Perchloric acid (ice-cold)
-
Internal standard for metanephrine
-
LC-MS/MS system
Procedure:
-
Erythrocyte Lysis:
-
Centrifuge whole blood at 1500 x g for 10 minutes at 4°C.
-
Remove plasma and buffy coat.
-
Wash erythrocytes three times with cold PBS.
-
Lyse the packed erythrocytes by adding an equal volume of cold deionized water and vortexing.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the membranes.
-
Collect the supernatant (hemolysate) containing S-COMT.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 300 µL of the hemolysate, 375 µL of incubation medium, and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 75 µL of 5 mM adrenaline.
-
Incubate the mixture at 37°C for 60 minutes.[8]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 75 µL of ice-cold 4M perchloric acid.[8]
-
Add the internal standard.
-
Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for metanephrine concentration using a validated LC-MS/MS method.[5]
-
The percentage of S-COMT inhibition is calculated as: (1 - (Activity with this compound / Activity without this compound)) * 100.
-
Protocol 2: Quantification of Levodopa, 3-OMD, and Dopamine in Plasma by HPLC-ED
Objective: To simultaneously measure the concentrations of levodopa and its major metabolites in plasma samples.
Principle: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a sensitive method for the quantification of electroactive compounds like catecholamines and their metabolites. The compounds are separated on a reverse-phase column and detected by their oxidation at an electrode surface.
Materials:
-
Plasma collected in heparinized or EDTA tubes containing an antioxidant (e.g., sodium metabisulfite).
-
Perchloric acid (0.4 M) containing an internal standard (e.g., isoproterenol or 3,4-dihydroxybenzylamine).
-
HPLC system with an electrochemical detector.
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile phase: A buffered aqueous solution (e.g., 50 mM potassium dihydrogen phosphate, pH 2.3) with an organic modifier (e.g., methanol) and an ion-pairing agent (e.g., sodium 1-hexanesulfonate).
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma, add 200 µL of ice-cold 0.4 M perchloric acid containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ED Analysis:
-
Inject 20-50 µL of the filtered supernatant into the HPLC system.
-
Set the electrochemical detector to an oxidizing potential suitable for the analytes (e.g., +0.7 V).
-
Run the chromatogram and identify the peaks for levodopa, 3-OMD, dopamine, and the internal standard based on their retention times, which are determined using standard solutions.
-
Quantify the concentration of each analyte by comparing its peak area ratio to the internal standard with a standard curve.
-
Protocol 3: In Vivo Microdialysis for Extracellular Dopamine in the Rat Striatum
Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of a rat model of Parkinson's disease.
Principle: Microdialysis allows for the sampling of extracellular fluid from a specific brain region in a freely moving animal. The collected dialysate is then analyzed for neurotransmitter content.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probe (e.g., 4 mm active membrane).
-
Guide cannula.
-
Artificial cerebrospinal fluid (aCSF).
-
Syringe pump.
-
Fraction collector.
-
HPLC-ED system for dopamine analysis.
-
MPTP or 6-OHDA for inducing a Parkinson's-like state (optional).
Procedure:
-
Animal Model and Surgery:
-
(Optional) Induce a Parkinson's-like lesion using a neurotoxin such as 6-OHDA or MPTP.[9][10][11]
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP +0.7 mm, ML ±2.8 mm, DV -3.5 mm from bregma).[12]
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant.
-
-
Drug Administration:
-
After collecting baseline samples, administer this compound (and levodopa/carbidopa, if applicable) via the appropriate route (e.g., oral gavage).
-
Continue collecting dialysate samples for several hours to monitor the drug's effect.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using a highly sensitive HPLC-ED method, as described in Protocol 2 (adapted for smaller sample volumes and lower concentrations).
-
Conclusion
This compound serves as a valuable tool in the study of dopamine metabolism, particularly in the context of Parkinson's disease research and the development of adjunctive therapies. Its well-defined mechanism of action and quantifiable effects on COMT activity, levodopa pharmacokinetics, and dopamine availability make it a suitable compound for both in vitro and in vivo investigations. The protocols outlined above provide a framework for researchers to explore the multifaceted impact of this compound on the dopaminergic system. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of dopamine regulation and the therapeutic potential of COMT inhibition.
References
- 1. Modified high-performance liquid chromatography with electrochemical detection method for plasma measurement of levodopa, 3-O-methyldopa, dopamine, carbidopa and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Long-term monitoring of extracellular dopamine concentration in the rat striatum by a repeated microdialysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Opicapone Solubility for Successful In Vitro Research: A Technical Guide
Technical Support Center
For researchers and drug development professionals utilizing Opicapone in in vitro experiments, achieving and maintaining its solubility is a critical first step for obtaining reliable and reproducible data. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to address common solubility challenges encountered with this poorly water-soluble compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the preparation and use of this compound in in vitro settings.
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound has very low aqueous solubility across the physiological pH range.[1] It is practically insoluble in water and at low pH, with only slight solubility at pH 6.8.[1] Direct dissolution in aqueous buffers is not recommended. You will need to first dissolve the this compound in an appropriate organic solvent to create a concentrated stock solution.
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound stock solutions.[2][3][4] Dimethylformamide (DMF) is also a suitable alternative.[2]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I prevent this?
A3: This is a common issue when diluting a drug from an organic solvent into an aqueous system. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment if your experimental design permits.
-
Increase the DMSO Concentration in the Final Solution: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
-
Use a Co-solvent System: For particularly challenging situations, a co-solvent system can be employed. A formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline, which could be adapted for in vitro use.[5] The use of co-solvents is a common technique to enhance the solubility of poorly soluble drugs.[6][7]
-
Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Rapid Mixing: Ensure rapid and thorough mixing of the this compound stock solution into the aqueous medium to avoid localized high concentrations that can lead to precipitation.
Q4: My this compound in DMSO solution appears cloudy. What could be the cause?
A4: Cloudiness in your this compound DMSO stock solution can be due to a few factors:
-
Hygroscopic DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[8] Always use fresh, anhydrous DMSO and keep the container tightly sealed.
-
Incomplete Dissolution: The compound may not be fully dissolved. Use of sonication or gentle warming can aid in complete dissolution.[3]
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a stock solution at a concentration that exceeds this compound's solubility limit in DMSO.
Q5: What is the maximum recommended stock concentration for this compound in DMSO?
A5: this compound is soluble in DMSO at approximately 30 mg/mL.[2] Other sources indicate solubility up to 100 mM (which is approximately 41.32 mg/mL). For most in vitro applications, preparing a stock solution in the range of 10-50 mM should be sufficient and will allow for significant dilution into your final aqueous experimental setup, minimizing the final DMSO concentration.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | ~30 mg/mL | ~72.6 mM | [2] |
| DMSO | up to 100 mM | 100 mM | |
| Dimethylformamide (DMF) | ~30 mg/mL | ~72.6 mM | [2] |
| Water | Insoluble | - | [8] |
| Ethanol | Insoluble | - | [8] |
| 0.1N HCl | Low Solubility | - | [9] |
| pH 6.8 Buffer | Slightly Soluble | - | [1][9] |
| pH 7.4 Buffer | Low Solubility | - | [9] |
Molecular Weight of this compound: 413.17 g/mol [4]
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 50 mM stock solution, you will need 20.66 mg of this compound (M.W. 413.17 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator. Gentle warming (up to 37°C) can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2][4]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
50 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, to achieve a final concentration of 50 µM, first dilute the 50 mM stock 1:10 in pre-warmed medium to create a 5 mM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. For a final concentration of 50 µM from a 50 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mixing: Immediately after adding the this compound solution, mix the contents thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause cell damage if cells are present.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to a separate aliquot of cell culture medium.
Visualized Workflow and Logic
The following diagrams illustrate the decision-making process for preparing this compound for in vitro experiments and a troubleshooting workflow for solubility issues.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Troubleshooting Guide for this compound Precipitation Issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. pharmatutor.org [pharmatutor.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ijbpas.com [ijbpas.com]
Opicapone stability in different laboratory solvents and buffers
This technical support center provides guidance and answers frequently asked questions regarding the stability of opicapone in various laboratory solvents and buffers. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended. This compound is soluble in both DMSO and DMF at approximately 30 mg/mL. When preparing stock solutions, it is good practice to purge the solvent with an inert gas.
Q2: How should solid this compound and stock solutions be stored?
A2: Solid this compound is stable for at least four years when stored at -20°C. Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What is the aqueous solubility of this compound?
A3: this compound has low aqueous solubility across the physiological pH range. It is considered insoluble at low pH and only slightly soluble at pH 6.8. The solubility in purified water is approximately 0.342 mg/mL.
Q4: In which aqueous buffer does this compound show the highest solubility?
A4: Based on available data, this compound exhibits higher solubility in phosphate buffer at pH 6.8 compared to 0.1N HCl and phosphate buffer at pH 7.4.
Q5: Is this compound susceptible to degradation under stress conditions?
A5: Yes, forced degradation studies have shown that this compound degrades under acidic, alkaline, oxidative, and reductive conditions. It is relatively stable under thermal and hydrolytic stress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous working solutions. | The concentration of this compound exceeds its solubility in the chosen aqueous buffer. The pH of the buffer may not be optimal for this compound solubility. | Prepare a fresh working solution at a lower concentration. Ensure the final concentration of the organic solvent from the stock solution is compatible with the aqueous buffer. Use a phosphate buffer at pH 6.8 to maximize solubility. |
| Inconsistent results in bioassays or analytical measurements. | Degradation of this compound in the experimental solvent or buffer. Instability of the stock solution due to improper storage. | Prepare fresh working solutions from a recently prepared or properly stored stock solution. Refer to the stability data tables to select a solvent/buffer system where this compound is stable for the duration of your experiment. Perform a preliminary stability check in your specific experimental medium. |
| Unexpected peaks observed during HPLC analysis. | These may be degradation products of this compound. | Review the forced degradation data to see if the observed peaks correspond to known degradants. Ensure that the analytical method is stability-indicating. Prepare fresh samples and analyze them promptly. |
Quantitative Stability Data
The following tables summarize the known solubility and stability data for this compound.
Table 1: Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Ambient | ~ 30 mg/mL |
| Dimethylformamide (DMF) | Ambient | ~ 30 mg/mL |
| Water | 25°C | 0.342 mg/mL[1] |
| 0.1N Hydrochloric Acid (HCl) | 25°C | Low Solubility |
| Phosphate Buffer (pH 6.8) | 25°C | Higher than in water or pH 7.4 buffer[1] |
| Phosphate Buffer (pH 7.4) | 25°C | Low Solubility |
Table 2: Summary of Forced Degradation Studies of this compound [2]
| Degradation Condition | Percent Degradation |
| Acid (1N HCl, 15 min) | 13.2% |
| Alkali (1N NaOH, 15 min) | 12.4% |
| Peroxide (30% H₂O₂, 3 hrs) | 15.2% |
| Reduction | 11.3% |
| Thermal | 0.4% |
| Hydrolysis | 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a suitable vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: General Procedure for Stability Testing of this compound in a Selected Solvent/Buffer
-
Solution Preparation: Prepare a solution of this compound in the test solvent or buffer at a known concentration (e.g., 100 µg/mL) from a freshly prepared stock solution.
-
Initial Analysis (T=0): Immediately analyze a sample of the solution using a validated stability-indicating HPLC method to determine the initial concentration of this compound.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: Simplified overview of this compound degradation pathways.
References
Navigating Polypharmacy: A Technical Guide to Opicapone Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers investigating the drug interaction profile of Opicapone, a third-generation COMT inhibitor, particularly in the context of polypharmacy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and queries that may arise during pre-clinical and clinical investigations.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high levodopa exposure (AUC, Cmax) in study subjects. | This compound is a potent inhibitor of COMT, the primary enzyme responsible for levodopa metabolism when a dopa decarboxylase inhibitor is co-administered. This leads to a significant increase in levodopa bioavailability. | Anticipate and account for this interaction. In clinical trial design, consider a potential reduction in levodopa dosage when co-administered with this compound to mitigate the risk of dopaminergic side effects such as dyskinesia.[1][2][3] Monitor subjects closely for such adverse events. |
| Variability in this compound's effect on levodopa pharmacokinetics. | The timing of this compound administration relative to levodopa intake can influence the extent of the interaction. Food can also delay and reduce the absorption of this compound. | Standardize the administration protocol. It is recommended to administer this compound at least one hour before or after levodopa/carbidopa combinations to minimize absorption interactions.[4] Advise subjects to take this compound at bedtime on an empty stomach to ensure consistent absorption. |
| In vitro assays suggest potential for UGT-mediated drug interactions, but clinical significance is unclear. | This compound has been shown to be a broad-spectrum inhibitor of several UGT isoforms in vitro, particularly UGT1A9 in the liver and multiple UGTs in the intestine.[5][6][7] However, the clinical relevance of these findings depends on the co-administered drug's primary metabolic pathway and therapeutic index. | For drugs primarily cleared by hepatic UGT1A9 or intestinal UGTs (UGT1A1, 1A7, 1A8, 1A9, 1A10), consider dedicated clinical drug-drug interaction (DDI) studies to evaluate changes in exposure.[6][7] In silico modeling and physiologically based pharmacokinetic (PBPK) modeling can also help predict the likelihood of a clinically significant interaction. |
| Conflicting results regarding CYP450-mediated interactions. | In vitro studies indicate that this compound is a reversible inhibitor of CYP2C8 and CYP2C9.[8] However, considering its high plasma protein binding (>99%), the unbound concentration of this compound at therapeutic doses is significantly lower than the inhibitory concentrations (IC50) observed in vitro. | The potential for clinically significant CYP-mediated interactions is considered low.[8] However, for investigational drugs that are sensitive substrates of CYP2C8 or CYP2C9 with a narrow therapeutic index, a cautious approach with a small-scale clinical interaction study may be warranted to definitively rule out any interaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's drug interactions?
A1: The most clinically significant drug interaction with this compound is pharmacodynamic in nature and stems from its primary mechanism of action: potent and sustained inhibition of the Catechol-O-Methyltransferase (COMT) enzyme. By inhibiting COMT, this compound significantly increases the systemic exposure of levodopa when co-administered.[1][3] It also has the potential to interact with other drugs metabolized by COMT, such as dobutamine, dopamine, and epinephrine.
Q2: Is it safe to co-administer this compound with MAO-B inhibitors like rasagiline or selegiline?
A2: Yes, selective MAO-B inhibitors can be used concomitantly with this compound. Clinical studies have shown that this compound is effective in patients regardless of concurrent rasagiline use.[9] While there may be a theoretical additive effect on CNS and respiratory depression, no significant pharmacokinetic interactions have been reported.[10] However, co-administration with non-selective MAO inhibitors is contraindicated due to the risk of inhibiting catecholamine metabolism.
Q3: Does this compound interact with common Parkinson's disease medications other than levodopa?
A3: Post-hoc analyses of clinical trials have investigated the use of this compound in patients also taking dopamine agonists (e.g., pramipexole, ropinirole). These analyses found that this compound effectively reduced "OFF-time" in these patients, suggesting no negative interaction.[11]
Q4: What is the effect of this compound on the pharmacokinetics of warfarin?
A4: A clinical study was designed to evaluate the effect of steady-state this compound on the pharmacokinetics of a single dose of warfarin.[12] While the specific quantitative results of this study are not detailed in the provided search results, the potential for interaction with drugs metabolized by CYP2C9 (like warfarin) was investigated due to in-vitro findings. However, the high protein binding of this compound makes a clinically significant interaction unlikely.[8] For comparison, the COMT inhibitor entacapone showed a slight pharmacokinetic interaction with R-warfarin but no clinically relevant pharmacodynamic interaction.[13]
Q5: Are there any transporter-mediated drug interactions to be concerned about with this compound?
A5: In vitro studies have shown that this compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters, as well as the OATP1B3 uptake transporter. It also showed moderate inhibition of OATP1B1 and OATP1B3 at concentrations that are unlikely to be clinically relevant given its high protein binding.[8] Therefore, the risk of clinically significant transporter-mediated drug interactions is considered low.
Quantitative Data on Drug Interactions
Table 1: Effect of this compound on Levodopa Pharmacokinetics
| This compound Dose | Change in Levodopa AUC | Change in Levodopa Cmax | Study Population | Reference |
| 5 mg | ↑ 24.7% (vs. placebo) | Not specified | PD Patients | [1] |
| 15 mg | ↑ 53.9% (vs. placebo) | Not specified | PD Patients | [1] |
| 30 mg | ↑ 65.6% (vs. placebo) | Significant increase | PD Patients | [1][14] |
| 50 mg | ↑ ~30% (total exposure) | Similar or non-significantly higher | PD Patients | [2] |
| 50 mg | Increased | Increased | PD Patients | [3] |
| 50 mg & 75 mg | Significant increase (vs. entacapone) | No statistical difference | Healthy Subjects | [15] |
Table 2: In Vitro Inhibition of Human UGT and CYP Isoforms by this compound
| Enzyme | Inhibition Constant (Ki) / IC50 | Inhibition Type | Reference |
| UGTs | |||
| UGT1A1 | 1.31 - 10.58 µM (Ki) | Competitive | [6][7] |
| UGT1A7 | 1.31 - 10.58 µM (Ki) | Competitive | [6][7] |
| UGT1A8 | 1.31 - 10.58 µM (Ki) | Competitive | [6][7] |
| UGT1A9 | 1.31 - 10.58 µM (Ki) | Competitive | [6][7] |
| UGT1A10 | 1.31 - 10.58 µM (Ki) | Competitive | [6][7] |
| CYPs | |||
| CYP2C8 | 3.6 µg/ml (IC50) | Reversible | [8] |
| CYP2C9 | 9.6 µg/ml (IC50) | Reversible | [8] |
Experimental Protocols
1. Clinical Study of this compound's Effect on Levodopa Pharmacokinetics
-
Study Design: A randomized, multicentre, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with Parkinson's disease treated with standard-release levodopa/carbidopa or levodopa/benserazide and experiencing motor fluctuations.
-
Methodology:
-
Subjects were assigned to receive once-daily placebo or this compound (5 mg, 15 mg, or 30 mg) for up to 28 days.
-
Two levodopa tests were performed: one at baseline and another at the end of the maintenance phase.
-
Serial blood samples were collected over a 6-hour period after levodopa administration to determine plasma levodopa concentrations.
-
Pharmacokinetic parameters (AUC, Cmax) were calculated and compared between the this compound and placebo groups.
-
Erythrocyte soluble COMT (S-COMT) activity was also measured to assess the pharmacodynamic effect of this compound.[1]
-
2. In Vitro Assessment of this compound's Inhibition of CYP450 Enzymes
-
Objective: To determine the potential of this compound to inhibit major cytochrome P450 isoforms.
-
Methodology:
-
Pooled human liver microsomes were used as the enzyme source.
-
Isoform-specific probe substrates were incubated with a range of this compound concentrations (typically 0.1 - 25 µM).
-
The reaction was initiated by adding the cofactor (NADPH).
-
After a defined incubation period, the formation of the specific metabolite was measured using LC-MS/MS.
-
The rate of metabolite formation in the presence of this compound was compared to a vehicle control to determine the percentage of inhibition.
-
The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) was then calculated.[8][16]
-
3. In Vitro Investigation of this compound's Effect on Human UGT Isoforms
-
Objective: To systematically evaluate the inhibitory effects of this compound on human UDP-glucuronosyltransferase (UGT) activities.
-
Methodology:
-
Recombinant human UGT isoforms (e.g., UGT1A1, 1A7, 1A8, 1A9, 1A10) were used.
-
A probe substrate for each UGT isoform was incubated with the enzyme in the presence of varying concentrations of this compound.
-
The reaction was initiated by the addition of the cofactor UDPGA.
-
The formation of the glucuronidated metabolite was quantified by a suitable analytical method (e.g., HPLC or LC-MS/MS).
-
IC50 values were determined by plotting the percentage of inhibition against the this compound concentration.
-
Inhibition kinetic experiments were conducted to determine the type of inhibition (e.g., competitive) and the inhibition constant (Ki).[6][7][17]
-
Visualizations
Caption: Mechanism of this compound's primary drug interaction.
Caption: Workflow for investigating potential drug-drug interactions.
Caption: Logical relationship of this compound's effect on levodopa.
References
- 1. Effect of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity and motor fluctuations in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Levodopa Pharmacokinetics in Patients with Fluctuating Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Pharmacokinetics and Effects on Catechol- O -Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound multiple‐dose regimens on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. in-vitro-effects-of-opicapone-on-activity-of-human-udp-glucuronosyltransferases-isoforms - Ask this paper | Bohrium [bohrium.com]
- 6. In vitro effects of this compound on activity of human UDP-glucuronosyltransferases isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. drugs.com [drugs.com]
- 11. Evaluating this compound as Add-on Treatment to Levodopa/DDCI in Patients with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effect of the catechol-O-methyltransferase inhibitor entacapone on the steady-state pharmacokinetics and pharmacodynamics of warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Utility of this compound in the Management of Parkinson’s Disease: A Short Review on Emerging Data and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. UGT Inhibition - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Opicapone Co-administration with Levodopa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Opicapone in combination with levodopa.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect levodopa?
A1: this compound is a third-generation, peripherally-acting, selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] In the body, COMT is one of the primary enzymes responsible for the breakdown of levodopa before it can cross the blood-brain barrier.[2][3] By inhibiting peripheral COMT, this compound prevents the degradation of levodopa, thereby increasing its plasma bioavailability and prolonging its half-life.[4][5] This leads to a greater and more sustained supply of levodopa to the brain, where it is converted to dopamine, the neurotransmitter deficient in Parkinson's disease.[3][6]
Q2: Is it necessary to adjust the dosage of levodopa when initiating this compound treatment?
A2: Yes, it is often necessary to adjust the levodopa dosage within the first few days to weeks of starting this compound.[7] this compound potentiates the effects of levodopa, which can lead to an increase in levodopa-related side effects if the dose is not modified.[7][8]
Q3: What are the primary signs that a levodopa dose reduction is needed?
A3: The most common sign indicating the need for a levodopa dose reduction is the development or worsening of dyskinesia (involuntary muscle movements).[5][8] Other dopaminergic side effects that may necessitate a levodopa dose adjustment include hallucinations, nausea, vomiting, and orthostatic hypotension.[7]
Q4: By how much should the levodopa dose be reduced?
A4: The magnitude of the levodopa dose reduction should be individualized based on the patient's clinical response and tolerability. Clinical studies have shown that patients treated with this compound are more likely to require a levodopa dose reduction compared to those on placebo.[9] One study demonstrated that combining 50 mg of this compound with a 100 mg lower daily dose of levodopa still resulted in higher levodopa bioavailability.[4] The adjustment can be made by either reducing the individual levodopa dose or extending the dosing interval.[7]
Troubleshooting Guide
Issue: Patient develops significant dyskinesia after starting this compound.
-
Cause: The addition of this compound increases the bioavailability of levodopa, leading to higher dopamine levels in the brain, which can trigger or worsen dyskinesia.[5][8]
-
Solution:
-
Reduce Levodopa Dosage: The daily dose of levodopa should be adjusted. This can be achieved by decreasing the amount of levodopa per dose or by extending the time between doses.[7]
-
Monitor Closely: After adjusting the levodopa dose, the patient should be monitored for both a reduction in dyskinesia and the re-emergence of Parkinson's symptoms.
-
Consider Other Dopaminergic Medications: If the patient is on other dopaminergic drugs, a dose reduction of these agents may also be necessary.[8]
-
Issue: Patient experiences orthostatic hypotension upon initiation of this compound.
-
Cause: Both levodopa and this compound can contribute to orthostatic hypotension. The potentiation of levodopa's effects by this compound can exacerbate this side effect.[7]
-
Solution:
-
Monitor Blood Pressure: Regularly monitor for signs and symptoms of orthostatic hypotension, especially during the initial dose escalation period.[8]
-
Adjust Levodopa Dose: A reduction in the daily levodopa dose may be required.[7]
-
Patient Education: Advise the patient to rise slowly from a sitting or lying position and to be aware of the symptoms of dizziness or lightheadedness.
-
Data from Clinical Trials
Table 1: Impact of this compound on Levodopa Pharmacokinetics
| Parameter | Levodopa Alone | Levodopa + this compound (50 mg) | Reference |
| Levodopa Systemic Exposure (AUC) | Baseline | Significant increase of approximately 30-53% | [7][10][11] |
| Levodopa Plasma Half-life | Baseline | At least doubled | [4] |
| Levodopa Trough Concentrations | Baseline | Increased | [11] |
| Peak-to-Trough Fluctuation | Baseline | Decreased | [11] |
Table 2: Clinical Outcomes of this compound Co-administration
| Outcome | This compound 50 mg Group | Placebo Group | Reference |
| Reduction in "OFF" Time | Significant reduction (approx. 60-119 minutes) | Less significant reduction | [5][12] |
| Increase in "ON" Time | Significant increase | Less significant increase | [4] |
| Likelihood of Levodopa Dose Reduction | Higher (Odds Ratio: 5.40) | Lower | [9] |
Experimental Protocols
Protocol: Evaluation of Levodopa Pharmacokinetics with Co-administered this compound
This protocol is a synthesized representation based on methodologies from clinical trials.[4][10]
-
Patient Selection: Enroll Parkinson's disease patients experiencing end-of-dose motor fluctuations who are on a stable levodopa/carbidopa regimen.
-
Baseline Pharmacokinetic Analysis (Day 0):
-
Administer the patient's usual morning dose of levodopa/carbidopa.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12 hours post-dose).
-
Analyze plasma samples for levodopa concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
This compound Administration:
-
Administer this compound (e.g., 50 mg) once daily at bedtime, at least one hour before or after the last levodopa dose of the day.
-
-
Steady-State Pharmacokinetic Analysis (e.g., Day 14):
-
After a period of consistent daily this compound administration to reach steady-state, repeat the pharmacokinetic analysis as described in step 2.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters for levodopa with and without this compound, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
-
Compare the parameters to determine the effect of this compound on levodopa pharmacokinetics.
-
Visualizations
Caption: Mechanism of action of this compound in enhancing levodopa availability.
Caption: Workflow for adjusting levodopa dosage after initiating this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effect of this compound on Levodopa Pharmacokinetics in Patients with Fluctuating Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ongentys (this compound) | Parkinson's Disease [michaeljfox.org]
- 7. tga.gov.au [tga.gov.au]
- 8. drugs.com [drugs.com]
- 9. becarispublishing.com [becarispublishing.com]
- 10. Effect of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity and motor fluctuations in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Pharmacokinetics of this compound and Effect on Comt and Levodopa Pharmaco" by G Loewen, Peter A. LeWitt et al. [scholarlycommons.henryford.com]
- 12. neurologylive.com [neurologylive.com]
Technical Support Center: Enhancing Opicapone Bioavailability in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Opicapone in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound and why is it a concern?
A1: The oral bioavailability of this compound is relatively low, approximately 20%. This is primarily due to its poor aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2]
Q2: What are the main strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Key strategies focus on enhancing the drug's dissolution rate and apparent solubility. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area available for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution. This can be achieved through methods like spray drying or hot-melt extrusion.[3][4]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs) can improve its solubilization and absorption.[5][6]
-
Polymeric Nanoparticles: Encapsulation within biodegradable polymeric nanoparticles can protect the drug and provide controlled release, potentially enhancing bioavailability.[7][8]
-
Fast-Disintegrating Tablets (FDTs): These formulations are designed to disintegrate rapidly in the mouth, allowing for faster dissolution and absorption.[9][10]
Q3: Which experimental models are suitable for evaluating the bioavailability of new this compound formulations?
A3: Both in vitro and in vivo models are essential.
-
In Vitro Dissolution Studies: These are crucial for initial screening and formulation optimization. Biorelevant dissolution media that mimic the gastrointestinal fluids should be used.[11][12]
-
In Vivo Pharmacokinetic Studies: Animal models are used to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC (Area Under the Curve). Commonly used models include rodents (rats, mice) and canines (beagle dogs), as their gastrointestinal physiology shares similarities with humans.[13][14][15] Rabbits have also been used as a model for sublingual drug delivery.[16]
Troubleshooting Guides
Formulation-Specific Issues
| Problem | Potential Cause | Suggested Solution |
| Solid Dispersion: Low drug loading or phase separation during storage. | - Poor miscibility between this compound and the chosen polymer.- Inappropriate solvent system or evaporation rate in solvent-based methods.- Thermodynamic instability of the amorphous system.[17] | - Screen for polymers with good hydrogen bonding potential with this compound.- Optimize the solvent system and drying parameters (e.g., inlet temperature, spray rate in spray drying).- Conduct stability studies under accelerated conditions (high temperature and humidity) to select a stable formulation. |
| Nanoparticle Formulation: Large particle size or broad size distribution (high Polydispersity Index - PDI). | - Suboptimal formulation parameters (e.g., drug-lipid/polymer ratio, surfactant concentration).- Inefficient homogenization or sonication.- Aggregation of nanoparticles. | - Systematically vary the formulation components to find the optimal ratio.- Optimize the energy input during homogenization or sonication (e.g., time, amplitude).- Ensure adequate surfactant concentration to stabilize the nanoparticle surface. |
| Fast-Disintegrating Tablets: Poor tablet hardness or long disintegration time. | - Inadequate binder concentration or type.- Insufficient or ineffective superdisintegrant.- High compression force. | - Optimize the binder type and concentration to balance hardness and disintegration.- Screen different superdisintegrants (e.g., crospovidone, sodium starch glycolate) at various concentrations.- Adjust the compression force to achieve optimal tablet properties. |
Analytical and Bioanalytical Issues
| Problem | Potential Cause | Suggested Solution |
| Inaccurate Quantification of this compound in Biological Samples: Poor peak shape or resolution in HPLC. | - Inappropriate mobile phase composition or pH.- Column degradation.- Matrix effects from plasma proteins. | - Optimize the mobile phase (e.g., acetonitrile/water ratio, buffer pH). A mobile phase of 0.05 M monosodium phosphate (pH 2.45) and acetonitrile has been reported.[18][19]- Use a guard column and ensure proper column washing between runs.- Implement a robust sample preparation method like protein precipitation followed by liquid-liquid extraction.[18][19] |
| High Variability in In Vivo Pharmacokinetic Data: | - Inconsistent dosing technique.- Physiological variability among animals (e.g., food effects).- Issues with blood sampling and processing. | - Ensure accurate and consistent administration of the formulation.- Standardize feeding and fasting protocols for the animals.- Use a consistent protocol for blood collection, processing, and storage. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 413.23 g/mol | N/A |
| Solubility in Water | 0.342 mg/mL | [20] |
| Solubility in 0.1 N HCl | 0.483 mg/mL | [20] |
| Solubility in pH 6.8 Buffer | 0.694 mg/mL | [20] |
| Solubility in DMSO | ~57 mg/mL | [21] |
| BCS Classification | Class II (Low Solubility, High Permeability) | [1] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Key Experimental Parameters |
| Solid Dispersion | Molecular dispersion of this compound in a hydrophilic carrier. | Significant increase in dissolution rate; suitable for large-scale production (e.g., spray drying).[22] | Potential for physical instability (recrystallization).[17] | Drug-to-polymer ratio, choice of polymer (e.g., PVP, HPMC), preparation method. |
| Lipid Nanoparticles (e.g., SLNs, NLCs) | Encapsulation in a lipid matrix. | Enhances solubility and can utilize lymphatic absorption, bypassing first-pass metabolism.[6] | Can have lower drug loading capacity; potential for lipid digestion in the GI tract affecting drug release. | Lipid and surfactant selection, lipid-to-drug ratio, particle size, zeta potential. |
| Polymeric Nanoparticles | Entrapment in a polymer matrix. | Controlled and sustained release; protection of the drug from degradation. | Potential for burst release; manufacturing process can be complex. | Polymer type (e.g., PLGA), particle size, drug loading efficiency. |
| Fast-Disintegrating Tablets | Rapid disintegration in the oral cavity. | Improved patient compliance; potential for pre-gastric absorption. | Limited drug loading capacity; taste-masking may be required. | Choice of superdisintegrant, compression force, disintegration time. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30), and a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in the chosen solvent in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer or sonication.[3]
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator.
-
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions. Perform in vitro dissolution studies to assess the enhancement in dissolution rate.
Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
-
Materials: this compound, a biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA), a water-miscible organic solvent (e.g., acetone or acetonitrile), and a surfactant (e.g., Poloxamer 188 or PVA).
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in the organic solvent (the organic phase).[7][23]
-
Prepare an aqueous solution containing the surfactant (the aqueous phase).
-
Inject the organic phase into the aqueous phase at a constant rate under moderate magnetic stirring.
-
Nanoparticles will form spontaneously due to the diffusion of the organic solvent into the aqueous phase, leading to the precipitation of the polymer and entrapment of the drug.[23]
-
Stir the resulting suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove the excess surfactant and non-encapsulated drug.
-
Lyophilize the purified nanoparticles with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
-
-
Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Calculate the drug loading and encapsulation efficiency using a validated analytical method like HPLC.[18][19]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Formulations: Prepare the test formulation (e.g., this compound solid dispersion suspended in 0.5% carboxymethyl cellulose) and a control suspension of pure this compound.
-
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Compare the parameters of the test formulation with the control to determine the relative bioavailability.
Mandatory Visualizations
Caption: Major metabolic pathways of this compound.
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals [drug-dev.com]
- 7. worldscientific.com [worldscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. jddtonline.info [jddtonline.info]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. selectscience.net [selectscience.net]
- 13. researchgate.net [researchgate.net]
- 14. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 15. ijrpc.com [ijrpc.com]
- 16. A rabbit model for sublingual drug delivery: comparison with human pharmacokinetic studies of propranolol, verapamil and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. contractpharma.com [contractpharma.com]
- 18. An HPLC-DAD method for the simultaneous quantification of this compound (BIA 9-1067) and its active metabolite in human plasma [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijbpas.com [ijbpas.com]
- 21. medkoo.com [medkoo.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. worldscientific.com [worldscientific.com]
- 24. Absorption, metabolism and excretion of this compound in human healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Adverse Events in Opicapone Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected adverse events during clinical trials of Opicapone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse events in this compound clinical trials?
A1: Based on pooled data from clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) for this compound, particularly at the 50 mg dose, include dyskinesia, constipation, insomnia, dry mouth, and elevated blood creatine phosphokinase levels.[1][2][3][4] The incidence of these events can vary between short-term and long-term studies.
Q2: Are there any serious adverse events (SAEs) of particular concern with this compound?
A2: The incidence of serious TEAEs with this compound has been found to be similar to that of placebo in clinical trials.[1] No new safety signals that could be of clinical concern have been reported in recent studies.[5] Importantly, there have been no serious adverse events suggestive of hepatic toxicity, a concern with previous COMT inhibitors.[1]
Q3: When are adverse events most likely to occur after initiating this compound treatment?
A3: Most treatment-emergent adverse events considered at least possibly drug-related tend to have a rapid onset, with the majority being reported within the first week of starting this compound treatment.[6] Following this initial period, the incidence of these AEs generally remains consistently low.[6]
Troubleshooting Guides
Issue 1: Higher than Expected Incidence of Dyskinesia
Q: We are observing a higher-than-expected rate of dyskinesia in our trial participants receiving this compound. What steps should we take to investigate and manage this?
A: Dyskinesia is a known dopaminergic adverse effect and the most common TEAE associated with this compound, which enhances the effects of levodopa.[2][7] An unexpectedly high incidence warrants a systematic investigation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high dyskinesia incidence.
Experimental Protocols:
-
Causality Assessment: Employ a standardized causality assessment tool like the Naranjo algorithm or the WHO-UMC system to evaluate the likelihood that this compound is the causative agent.[8][9] This involves a structured assessment of the temporal relationship, potential alternative causes, and dechallenge/rechallenge information if available.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Objective: To determine if altered drug exposure is contributing to the increased dyskinesia.
-
Methodology:
-
Collect serial blood samples from a subset of participants with and without severe dyskinesia.
-
Analyze plasma concentrations of this compound, its main metabolites, and levodopa using a validated LC-MS/MS method.
-
Correlate drug exposure (AUC, Cmax) with the severity and timing of dyskinesia.
-
-
-
Pharmacogenomic Analysis:
-
Objective: To identify genetic variants that may predispose individuals to this compound-induced dyskinesia.
-
Methodology:
-
Collect DNA samples from trial participants.
-
Genotype for known polymorphisms in genes involved in dopamine metabolism and signaling, such as COMT, DRD2, and DAT1.
-
Perform association analysis between genotypes and the incidence/severity of dyskinesia.
-
-
Issue 2: Unexpected Reports of Severe Insomnia
Q: Our trial has a number of participants reporting severe insomnia, which was not anticipated to be a major issue. How should we proceed?
A: While insomnia has been reported with this compound, severe cases warrant further investigation to rule out other contributing factors and understand the underlying mechanism.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe insomnia.
Experimental Protocols:
-
Clinical Assessment:
-
Objective: To objectively characterize the nature and severity of the sleep disturbance.
-
Methodology:
-
Administer validated sleep assessment tools such as the Pittsburgh Sleep Quality Index (PSQI) and the Insomnia Severity Index (ISI).
-
Consider actigraphy or polysomnography in a subset of affected participants to objectively measure sleep parameters.
-
-
-
Preclinical Rodent Model of Insomnia:
-
Objective: To investigate the potential direct effects of this compound on sleep-wake cycles in a controlled environment.
-
Methodology:
-
Utilize a validated rodent model of insomnia, such as stress-induced or environmental disruption models.[10][11][12][13]
-
Administer this compound at clinically relevant doses.
-
Continuously monitor sleep-wake states using electroencephalography (EEG) and electromyography (EMG) recordings.
-
Analyze changes in sleep latency, duration of NREM and REM sleep, and frequency of awakenings.
-
-
Issue 3: Reports of Constipation Leading to Trial Discontinuation
Q: We have had several participants withdraw from our this compound trial due to severe constipation. What is the recommended course of action?
A: Constipation is a recognized adverse event with this compound.[1] However, a high rate of discontinuation suggests the severity is greater than anticipated and requires investigation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe constipation.
Experimental Protocols:
-
Preclinical Model of Drug-Induced Constipation:
-
Objective: To determine if this compound exacerbates constipation or has a direct inhibitory effect on gut motility.
-
Methodology:
-
Issue 4: Unexpected Increase in Serum Creatine Phosphokinase (CPK)
Q: We are observing a trend of elevated serum CPK levels in the this compound group. How should this be investigated?
A: Elevated CPK has been reported in this compound trials.[2][3] While often asymptomatic, persistent or significant elevations require investigation to rule out underlying muscle injury.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elevated CPK.
Experimental Protocols:
-
Clinical Laboratory Investigation:
-
Objective: To determine the source of the elevated CPK and monitor for complications.
-
Methodology:
-
For any participant with a CPK level greater than 3 times the upper limit of normal, perform CPK isoenzyme analysis to differentiate between skeletal muscle (MM), cardiac muscle (MB), and brain (BB) origin.[15]
-
Concurrently measure serum creatinine and BUN to monitor for any signs of renal impairment.[15]
-
Urinalysis for myoglobinuria should be performed in cases of significantly elevated CPK (>5000 IU/L).[15][16]
-
-
-
Preclinical Myotoxicity Study:
-
Objective: To assess the potential for this compound to induce direct muscle toxicity.
-
Methodology:
-
Administer high-dose this compound to rodents for an extended period (e.g., 28 days).
-
Monitor serum CPK and troponin levels throughout the study.
-
At the end of the study, perform a detailed histopathological examination of skeletal and cardiac muscle tissues to look for signs of myopathy, necrosis, or inflammation.
-
-
Data Presentation: Summary of Adverse Events
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) with this compound 50 mg
| Adverse Event | Short-Term Studies (<6 months) Incidence (%)[2][3][4] | Long-Term Studies (≥6 months) Incidence (%)[2][3][4] |
| Dyskinesia | 14.1 | 16.1 |
| Elevated Blood CPK | 8.0 | 7.4 |
| Urinary Tract Infection | 6.0 | N/A |
| Dry Mouth | N/A | 12.1 |
| Medication Effect Decreased | N/A | 12.1 |
| Parkinson's Disease Exacerbated | N/A | 7.8 |
| Nausea | <5.0 | 6.1 |
| Insomnia | <5.0 | 5.1 |
| Any TEAE | 62.9 | 73.2 |
| Serious TEAEs (SAEs) | 4.8 | 8.7 |
| Treatment Discontinuation | 9.3 | 8.4 |
N/A: Not reported as having an incidence of ≥5% in the respective study duration.
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of the Catechol-O-methyltransferase (COMT) enzyme in the periphery.[7][8][9] This prevents the breakdown of levodopa, increasing its bioavailability for crossing the blood-brain barrier and conversion to dopamine in the brain.
Caption: this compound's mechanism of action in the periphery.
References
- 1. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Absorption, metabolism and excretion of this compound in human healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for causality assessment of adverse drug reactions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. Causality assessment of adverse drug reactions - ADRIC: Adverse Drug Reactions In Children – a programme of research using mixed methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Insomnia-related rodent models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rodent models of insomnia: A review of experimental procedures that induce sleep disturbances | Semantic Scholar [semanticscholar.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. nbt.nhs.uk [nbt.nhs.uk]
Validation & Comparative
A Head-to-Head Clinical Showdown: Opicapone vs. Entacapone in Parkinson's Disease Management
A comprehensive review of the clinical evidence directly comparing the third-generation COMT inhibitor, opicapone, with its predecessor, entacapone, for the adjunctive treatment of motor fluctuations in Parkinson's disease.
In the landscape of Parkinson's disease (PD) therapeutics, the management of "off" episodes, periods of poor motor control, remains a significant challenge for patients on levodopa therapy. Catechol-O-methyltransferase (COMT) inhibitors address this by preventing the peripheral breakdown of levodopa, thereby increasing its bioavailability and extending its therapeutic effect. For years, entacapone has been a standard-of-care COMT inhibitor. However, the emergence of this compound, a third-generation inhibitor, has prompted a critical evaluation of their comparative efficacy and safety. This guide provides a detailed, evidence-based comparison of this compound and entacapone, drawing upon data from head-to-head clinical trials to inform researchers, scientists, and drug development professionals.
Efficacy in Reducing "Off" Time
The primary measure of efficacy for adjunctive PD therapies is the reduction in "off" time. The pivotal BIPARK-I trial, a randomized, double-blind, placebo- and active-controlled study, provides the most robust head-to-head comparison of this compound and entacapone.
The study demonstrated that this compound 50 mg, administered once daily, was non-inferior to entacapone, which is dosed with every levodopa intake.[1][2] Notably, this compound 50 mg showed a numerically greater reduction in "off" time compared to entacapone.[2][3]
Table 1: Comparison of "Off" Time Reduction in the BIPARK-I Trial
| Treatment Group | Mean Change from Baseline in "Off" Time (minutes) | Comparison vs. Placebo (p-value) | Comparison vs. Entacapone (non-inferiority p-value) |
| This compound 50 mg | -116.8[1][2] | 0.0015[1][2] | 0.0051[1][2] |
| Entacapone 200 mg | -96.3[1][2] | - | - |
| Placebo | -56.0[1][2] | - | - |
Furthermore, a post-hoc analysis of the BIPARK-I trial suggested that in patients with a baseline Hoehn & Yahr stage of 1-2.5, this compound 50 mg resulted in a numerically greater reduction in "off" time and a significant improvement in UPDRS III scores compared to entacapone.[4]
Impact on "On" Time
An increase in "on" time, the period when motor symptoms are well-controlled, is the corollary to "off" time reduction. The BIPARK-I and BIPARK-II trials demonstrated that this compound significantly increases "on" time without troublesome dyskinesia compared to placebo.[5] Pooled analysis of these studies showed a significant increase in "on" time without troublesome dyskinesia for both this compound 25 mg and 50 mg doses.[6] While a direct statistical comparison of the increase in "on" time between this compound and entacapone from the primary trial is not highlighted, the open-label extension of BIPARK-I showed that patients who switched from entacapone to this compound experienced an additional 45.7-minute increase in "on" time without dyskinesia.[3]
Safety and Tolerability Profile
The safety profiles of both drugs are a critical consideration. The BIPARK-I trial reported the incidence of treatment-emergent adverse events (TEAEs) to be broadly similar across the active treatment groups.[2]
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the BIPARK-I Trial
| Treatment Group | Percentage of Patients with TEAEs |
| This compound 50 mg | 54%[7] |
| Entacapone 200 mg | 57%[7] |
| Placebo | 50%[7] |
The most common TEAEs reported for this compound were dyskinesia, constipation, and insomnia.[7] Dyskinesia is a known class effect of dopaminergic therapies. It is important to note that some sources suggest this compound may have a more favorable gastrointestinal side effect profile, with less diarrhea compared to entacapone.[8][9]
Mechanism of Action: COMT Inhibition
Both this compound and entacapone function by inhibiting the COMT enzyme, which is crucial for the peripheral metabolism of levodopa. By blocking this enzyme, more levodopa can cross the blood-brain barrier and be converted to dopamine in the brain. This compound is described as a third-generation, potent, and selective peripheral COMT inhibitor with a longer duration of action, allowing for once-daily dosing.[10]
Caption: Mechanism of COMT Inhibition.
Experimental Protocol: The BIPARK-I Trial
The BIPARK-I study was a pivotal, multicenter, randomized, double-blind, placebo- and active-controlled trial.[2]
Patient Population: The study enrolled patients with idiopathic Parkinson's disease who were experiencing end-of-dose motor fluctuations.[2]
Treatment Arms: Patients were randomized to receive one of the following for 14-15 weeks:
-
This compound (5 mg, 25 mg, or 50 mg) once daily
-
Entacapone (200 mg) with each levodopa dose
-
Placebo[2]
Primary Endpoint: The primary efficacy measure was the change from baseline in absolute "off" time, as assessed by patient diaries.[2]
Secondary Endpoints: Secondary outcomes included the change in "on" time and assessments of global impression of change by both clinicians and patients.[3]
Caption: BIPARK-I Clinical Trial Workflow.
Conclusion
Head-to-head clinical trial data, primarily from the BIPARK-I study, demonstrates that once-daily this compound 50 mg is an effective and non-inferior alternative to multi-dosed entacapone for reducing "off" time in Parkinson's disease patients with motor fluctuations.[1][2] this compound showed a trend towards a greater reduction in "off" time and a favorable safety profile comparable to entacapone.[3][7] The convenience of a once-daily dosing regimen for this compound may also offer an advantage in terms of patient adherence.[8] Retrospective real-world data further suggests that initiating COMT inhibition with this compound may lead to decreased healthcare resource utilization compared to entacapone.[7][11] For researchers and clinicians, this compound represents a significant advancement in the adjunctive treatment of Parkinson's disease, offering a potent and convenient option for managing motor fluctuations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound as an adjunct to levodopa in patients with Parkinson's disease and end-of-dose motor fluctuations: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdexpertinstitute.com [pdexpertinstitute.com]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. Long‐term efficacy of this compound in fluctuating Parkinson's disease patients: a pooled analysis of data from two phase 3 clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. This compound as adjunct to levodopa in treated Parkinson's disease without motor complications: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound versus entacapone: Head-to-head retrospective data-based comparison of healthcare resource utilization in people with Parkinson's disease new to catechol-O-methyltransferase (COMT) inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Opicapone and Tolcapone in Reducing "Off" Time in Parkinson's Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Opicapone and Tolcapone, two catechol-O-methyltransferase (COMT) inhibitors, in mitigating "off" time for patients with Parkinson's disease. This analysis is based on available clinical trial data and focuses on quantitative outcomes and experimental methodologies.
This compound and Tolcapone are both potent COMT inhibitors used as adjuncts to levodopa/carbidopa therapy in Parkinson's disease to address motor fluctuations, specifically the "wearing-off" phenomenon.[1][2][3] By inhibiting COMT, these drugs prevent the peripheral breakdown of levodopa, thereby increasing its plasma half-life and bioavailability in the brain.[1][2][3] This enhanced and more stable dopamine stimulation helps to reduce the duration of "off" periods, when motor symptoms are inadequately controlled.
Comparative Efficacy in "Off" Time Reduction
Clinical studies have demonstrated the efficacy of both this compound and Tolcapone in reducing daily "off" time compared to placebo. While direct head-to-head trials are limited, a meta-analysis and data from individual pivotal trials provide a basis for comparison.
A systematic review and meta-analysis of 14 randomized, placebo-controlled trials indicated that while both drugs were superior to placebo, tolcapone-treated patients showed a greater weighted mean difference for improvement in "off" time compared to entacapone-treated patients (-1.60 hours vs -0.68 hours, respectively).[4] Another network meta-analysis suggested that tolcapone may have a greater effect on increasing "on" time compared to this compound.[5]
The following tables summarize the key quantitative data from various clinical trials for each drug.
This compound: "Off" Time Reduction Data
| Study (Trial ID) | Dosage | Mean Reduction in "Off" Time (vs. Baseline) | Mean Difference vs. Placebo | Study Duration |
| BIPARK-I (NCT01568073) | 50 mg once daily | 116.8 minutes (1.95 hours)[6] | -60.8 minutes (-1.01 hours)[6] | 14-15 weeks[7] |
| BIPARK-II (NCT01227655) | 50 mg once daily | 119 minutes (1.98 hours)[8] | -54.3 minutes (-0.91 hours)[6][9] | 14-15 weeks[7] |
| Combined Analysis (BIPARK I & II) | 50 mg once daily | Not explicitly stated | -58.1 minutes (-0.97 hours)[6] | 14-15 weeks[6] |
| Open-Label Extension (BIPARK I) | 50 mg once daily | 2.64 hours[10] | Not Applicable | 1 year[10] |
| Open-Label Extension (BIPARK II) | 50 mg once daily | 2.00 hours[10] | Not Applicable | 1 year[10] |
| ADOPTION (Phase 4) | 50 mg once daily | -62.1 minutes[11] | Not Applicable (vs. Levodopa) | 4 weeks[11] |
Tolcapone: "Off" Time Reduction Data
| Study | Dosage | Mean Reduction in "Off" Time (vs. Baseline) | Mean Difference vs. Placebo | Study Duration |
| Tolcapone Fluctuator Study Group I | 200 mg three times daily | 40% reduction[12] | Statistically significant[12] | 42 days[12] |
| Tolcapone Fluctuator Study Group III | 100 mg three times daily | 2.0 hours[13] | Statistically significant (P<0.001)[13] | 6 weeks[13] |
| Tolcapone Fluctuator Study Group III | 200 mg three times daily | 2.5 hours[13][14] | Statistically significant (P<0.001)[13] | 6 weeks[13] |
| Unnamed Multicenter Trial | 200 mg three times daily | 3.25 hours[15] | Statistically significant (p < 0.01)[15] | 3 months[15] |
| Unnamed Trial | 100 mg three times daily | 31.5% decrease[16] | Statistically significant (p<0.5)[16] | 3 months[16] |
| Unnamed Trial | 200 mg three times daily | 42% reduction[16] | Statistically significant[16] | Not specified |
Experimental Protocols
The methodologies of the cited clinical trials share common elements but also have key distinctions in their design and patient populations.
This compound Clinical Trial Protocols (BIPARK I & II)
-
Study Design: The BIPARK-I and BIPARK-II trials were Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled (BIPARK-I only, with entacapone) studies.[7] They consisted of a 14-15 week double-blind phase followed by a 1-year open-label extension phase where all patients could receive this compound.[8][9]
-
Patient Population: The studies enrolled patients with Parkinson's disease who were experiencing end-of-dose motor fluctuations, with a mean total awake "off" time of at least 1.5 hours.[8][9] A significant percentage of patients were also on other concomitant Parkinson's disease medications.[10]
-
Intervention: Patients received once-daily doses of this compound (5 mg, 25 mg, or 50 mg), placebo, or entacapone (200 mg with each levodopa dose in BIPARK-I).[7] this compound was administered at night, at least one hour before or after a levodopa dose.[8]
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in absolute "off" time, as assessed by patient diaries.[9]
Tolcapone Clinical Trial Protocols
-
Study Design: The trials for Tolcapone were typically randomized, double-blind, placebo-controlled, parallel-group studies.[13][15] The duration of these trials ranged from 6 weeks to 3 months, with some studies having longer-term follow-up.[13][14][15]
-
Patient Population: The studies enrolled patients with Parkinson's disease who were on a stable levodopa-carbidopa regimen and experiencing predictable end-of-dose motor fluctuations.[13]
-
Intervention: Patients received Tolcapone (typically 100 mg or 200 mg) or a placebo three times daily, in addition to their existing levodopa regimen.[13][14]
-
Primary Efficacy Endpoint: The primary outcome was the change in daily "off" and "on" time, measured through patient diaries.[13] Some studies also included investigator's global assessments of disease severity.[15]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of COMT inhibitors and a generalized workflow for the clinical trials discussed.
Caption: Mechanism of action for COMT inhibitors.
Caption: Generalized clinical trial workflow.
Conclusion
Both this compound and Tolcapone have demonstrated significant efficacy in reducing "off" time in patients with Parkinson's disease experiencing motor fluctuations. The available data suggests that Tolcapone, administered three times daily, may lead to a greater reduction in "off" time in some studies compared to the once-daily this compound. However, it is crucial to consider that these findings are derived from separate clinical trial programs with inherent differences in study design, patient populations, and duration. Tolcapone's clinical use has been limited due to concerns about hepatotoxicity, which requires regular liver function monitoring.[17][18] this compound, a newer agent, has shown a favorable safety profile in its clinical trials.[18][19]
For drug development professionals and researchers, the choice between these agents in future clinical comparisons or as a benchmark would need to weigh the potential for greater efficacy against the safety and tolerability profile. Direct, well-controlled, head-to-head comparative studies would be invaluable in providing a more definitive assessment of their relative efficacy and safety.
References
- 1. How Do COMT Inhibitors Work? [rxlist.com]
- 2. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. This compound Decreases Off Time in Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 8. This compound for Parkinson's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Data | ONGENTYS® (this compound) capsules [ongentyshcp.com]
- 11. This compound to Treat Early Wearing-off in Parkinson's Disease Patients: The Korean ADOPTION Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolcapone improves motor function and reduces levodopa requirement in patients with Parkinson's disease experiencing motor fluctuations: a multicenter, double-blind, randomized, placebo-controlled trial. Tolcapone Fluctuator Study Group I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized, placebo-controlled study of tolcapone in patients with fluctuating Parkinson disease treated with levodopa-carbidopa. Tolcapone Fluctuator Study Group III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinician.com [clinician.com]
- 15. neurology.org [neurology.org]
- 16. Utility of tolcapone in fluctuating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The COMT inhibitors entacapone and tolcapone show similar benefits in relieving levodopa-induced complications in Parkinson's disease but more data on the safety of tolcapone is required. | Cochrane [cochrane.org]
- 18. Clinical pharmacology review of this compound for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
A Comparative Guide: Switching from Entacapone to Opicapone in Parkinson's Disease Management
For researchers and drug development professionals, understanding the nuances between adjunctive therapies for Parkinson's disease is critical. This guide provides an objective comparison of two catechol-O-methyltransferase (COMT) inhibitors, Entacapone and the newer, third-generation Opicapone, for patients experiencing "wearing-off" phenomena with levodopa treatment. The following analysis is based on data from pivotal clinical trials and pharmacokinetic studies.
Mechanism of Action: Enhancing Levodopa Bioavailability
Both Entacapone and this compound are reversible inhibitors of the COMT enzyme.[1][2] Peripherally, COMT metabolizes levodopa to 3-O-methyldopa, reducing the amount of levodopa that can cross the blood-brain barrier to be converted into dopamine.[3][4] By inhibiting COMT, these drugs increase the bioavailability and prolong the plasma half-life of levodopa, thereby extending the therapeutic "ON" time and reducing "OFF" time in patients with motor fluctuations.[4][5] this compound is distinguished by its longer duration of action, allowing for once-daily dosing, in contrast to the multiple daily doses required for Entacapone.[6][7]
Comparative Efficacy: Clinical Trial Data
The pivotal BIPARK-I and BIPARK-II trials evaluated the efficacy and safety of this compound.[8][9][10] BIPARK-I is particularly relevant as it included an Entacapone arm, providing direct comparative data.[11]
Table 1: Reduction in "OFF" Time in the BIPARK-I Trial
| Treatment Group | Mean Change from Baseline in "OFF" Time (minutes) | Comparison vs. Entacapone |
| This compound 50 mg | -116.8 | Non-inferior[11] |
| Entacapone 200 mg | -96.3 | - |
Data from the BIPARK-I phase 3 clinical trial.[11]
In a post-hoc analysis of BIPARK-I participants with a baseline Hoehn and Yahr stage of 1–2.5, this compound 50 mg demonstrated a numerically greater reduction in "OFF" time and a significant improvement in UPDRS III scores compared to Entacapone.[12]
Furthermore, the open-label extension of the BIPARK-I study, where patients could switch from Entacapone to this compound, showed an additional mean reduction of 39.3 minutes in "OFF" time and an increase of 45.7 minutes in "ON" time without dyskinesia.[11][13]
Table 2: Patient and Clinician Global Impression of Change (BIPARK-I)
| Impression of Change (Minimally, Much, or Very Much Improved) | This compound 50 mg | Entacapone 200 mg | p-value |
| Clinician Global Impression of Change | 73% | 50.9% | 0.0070 |
| Patient Global Impression of Change | 72.1% | 52.5% | 0.0091 |
Data from the BIPARK-I phase 3 clinical trial.[11]
Pharmacokinetic Profile Comparison
Pharmacokinetic studies highlight the differing profiles of this compound and Entacapone, which underpin their dosing schedules and efficacy.
Table 3: Levodopa Pharmacokinetic Parameters with COMT Inhibitors
| Parameter | This compound (50 mg and 75 mg) vs. Placebo | Entacapone (200 mg) vs. Placebo | This compound (50 mg and 75 mg) vs. Entacapone |
| Levodopa AUC (Area Under the Curve) | Significant Increase[14][15] | No Statistical Difference[14][15] | Significant Increase[14][16] |
| Levodopa Cmin (Minimum Plasma Concentration) | Substantial Increase (up to 3.3-fold)[14][15] | Increase (1.7-fold)[14][15] | Greater Increase |
| COMT Inhibition (AUEC) | Significant Inhibition[14][16] | Significant Inhibition[14] | More Pronounced, Long-Lasting, and Sustained[14][16] |
Data from a randomized, double-blind, parallel-group study in healthy subjects.[14][15]
Safety and Tolerability Profile
Both medications are generally well-tolerated. The most common side effects are related to increased dopaminergic stimulation.[4]
Table 4: Adverse Events in the BIPARK-I Trial
| Adverse Event | This compound 50 mg | Entacapone 200 mg | Placebo |
| Dyskinesia | Most Frequent[17][18] | - | - |
| Constipation | Reported[19] | - | Reported[19] |
| Dry Mouth | Reported[19] | - | Reported[19] |
| Diarrhea | No treatment-related cases reported[20] | Associated with treatment[20] | - |
| Urine Discoloration | No treatment-related cases reported[20] | Associated with treatment[20] | - |
Data compiled from the BIPARK-I and BIPARK-II trials and their open-label extensions.[17][18][19][20]
A retrospective cohort study also suggested that initiating COMT inhibition with this compound resulted in 18.5% fewer neurology outpatient visits compared to Entacapone.[17]
Experimental Protocols
BIPARK-I Trial Design
The BIPARK-I study was a Phase III, multicenter, randomized, double-blind, placebo- and active-controlled trial.[8][9]
-
Participants: Patients with Parkinson's disease and end-of-dose motor fluctuations.[8]
-
Intervention: Patients were randomized to receive one of the following for 14-15 weeks:
-
Primary Efficacy Endpoint: Change from baseline in absolute "OFF" time, assessed by patient diaries.[17]
-
Open-Label Extension: Following the double-blind phase, patients could enter a one-year open-label phase where they received this compound.[13][21]
Conclusion
This compound, administered once daily, has demonstrated non-inferiority to Entacapone in reducing "OFF" time for Parkinson's disease patients with motor fluctuations.[11] Furthermore, studies indicate a more pronounced and sustained COMT inhibition with this compound, leading to superior levodopa bioavailability.[14][16] Patients switching from Entacapone to this compound in an open-label setting experienced a further reduction in "OFF" time.[11] The safety profiles are comparable, with this compound showing a potential advantage regarding gastrointestinal side effects and urine discoloration.[20] These findings suggest that this compound is a valuable alternative to Entacapone, offering a more convenient dosing regimen and potentially improved clinical outcomes.
References
- 1. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. neurologylive.com [neurologylive.com]
- 4. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. journeywithparkinsons.com [journeywithparkinsons.com]
- 8. The safety/tolerability of this compound when used early in Parkinson's disease patients with levodopa-induced motor fluctuations: A post-hoc analysis of BIPARK-I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The safety/tolerability of this compound when used early in Parkinson's disease patients with levodopa-induced motor fluctuations: A post-hoc analysis of BIPARK-I and II [frontiersin.org]
- 10. The Added Benefit of this compound When Used Early in Parkinson's Disease Patients With Levodopa-Induced Motor Fluctuations: A Post-hoc Analysis of BIPARK-I and -II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdexpertinstitute.com [pdexpertinstitute.com]
- 12. neurology.org [neurology.org]
- 13. Effectiveness of this compound and switching from entacapone in fluctuating Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound and entacapone upon levodopa pharmacokinetics during three daily levodopa administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound and entacapone upon levodopa pharmacokinetics during three daily levodopa administrations - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound as Adjunct to Levodopa Therapy in Patients With Parkinson Disease and Motor Fluctuations: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdsabstracts.org [mdsabstracts.org]
- 21. Effectiveness of this compound and switching from entacapone in fluctuating Parkinson disease | Semantic Scholar [semanticscholar.org]
Validating the Long-Term Efficacy and Safety of Opicapone: A Comparative Guide for Researchers
Opicapone, a third-generation, once-daily catechol-O-methyltransferase (COMT) inhibitor, has emerged as a significant adjunctive therapy to levodopa in managing motor fluctuations in patients with Parkinson's disease (PD).[1][2][3] This guide provides an objective comparison of this compound's long-term efficacy and safety profile against other COMT inhibitors, supported by data from pivotal clinical trials.
Long-Term Efficacy of this compound
The long-term efficacy of this compound has been primarily established through two large-scale, randomized, double-blind, placebo-controlled Phase III trials, BIPARK-1 and BIPARK-2, and their subsequent open-label extensions.[1][4] A pooled analysis of these studies demonstrated that this compound, particularly at a 50 mg once-daily dose, provides a sustained reduction in "OFF" time and an increase in "ON" time for at least one year.[1][5]
In the double-blind phase of these trials, patients treated with this compound 50 mg experienced a statistically significant mean reduction in absolute "OFF" time of approximately 60.8 minutes compared to placebo.[6] This effect was maintained throughout the one-year open-label extension phase.[1][5] Patients who were initially on this compound continued to show a persistent effect, while those who switched from placebo to this compound experienced a significant reduction in "OFF" time.[5][7]
Specifically, the pooled analysis showed the treatment effect versus placebo for reducing "OFF" time was -58.1 minutes for the 50 mg dose and -35.1 minutes for a 25 mg dose.[8] These reductions in "OFF" time were accompanied by significant increases in "ON" time without troublesome dyskinesia.[5][8]
Comparative Efficacy with Other COMT Inhibitors
This compound is positioned as a third-generation COMT inhibitor, following Entacapone and Tolcapone.[3][9] While direct, long-term, head-to-head trials are limited, a network meta-analysis provides comparative insights. In terms of increasing total "ON" time, the analysis found that this compound provided a mean difference of 0.92 hours versus placebo, while Entacapone showed a mean difference of 0.64 hours.[10] Tolcapone demonstrated a greater increase of 3.2 hours but is less frequently prescribed due to the risk of liver toxicity.[9][10]
This compound's longer half-life and high binding affinity for the COMT enzyme allow for once-daily dosing, which may improve patient adherence compared to the multiple daily doses required for Entacapone.[11][12]
Long-Term Safety and Tolerability
This compound has demonstrated a generally favorable long-term safety profile.[13] A systematic review and meta-analysis of studies involving 2,177 PD patients found that in long-term use (over 6 months), 73.2% of patients experienced at least one treatment-emergent adverse event (TEAE).[13][14] The most commonly reported TEAEs (≥5% incidence) in long-term studies with this compound 50 mg were:
The incidence of serious adverse events (SAEs) was 8.7%, and the treatment discontinuation rate due to adverse events was 8.4%.[13][14] The most common adverse reaction leading to discontinuation was dyskinesia.[11] It is noteworthy that the dopaminergic side effects, such as dyskinesia, can often be managed by adjusting the levodopa dosage.[14]
Comparative Safety with Other COMT Inhibitors
Compared to other COMT inhibitors, this compound offers a distinct safety profile. Tolcapone's use is significantly limited by its association with hepatotoxicity, requiring regular liver function monitoring.[12][15] Entacapone is frequently associated with gastrointestinal side effects, particularly diarrhea, and can cause a harmless orange discoloration of bodily fluids.[12][15] A study of patients who switched from Entacapone to this compound due to lack of benefit or adverse events found that this compound could be an effective alternative for a subgroup of patients, though it was associated with a higher rate of adverse effects in this pre-exposed cohort compared to trial data from COMT inhibitor-naïve patients.[15]
Data Presentation
Table 1: Long-Term Efficacy of this compound (50 mg) from Pooled Analysis of BIPARK-I & II Open-Label Extensions
| Efficacy Parameter | Mean Change from Baseline | Statistical Significance |
| Absolute "OFF" Time | Maintained reduction from double-blind phase | Sustained effect observed[5] |
| "ON" Time without Troublesome Dyskinesia | Maintained increase from double-blind phase | Sustained effect observed[5] |
| Levodopa Daily Dose | Slight decrease observed | N/A |
Table 2: Comparison of COMT Inhibitors - Efficacy and Safety
| Feature | This compound | Entacapone | Tolcapone |
| Dosing Frequency | Once daily[12] | Multiple times daily with each levodopa dose[12] | Typically three times daily |
| Increase in "ON" Time (vs. Placebo) | 0.92 hours[10] | 0.64 hours[10] | 3.2 hours[10] |
| Common Adverse Events | Dyskinesia, dry mouth, nausea[13][14] | Dyskinesia, nausea, diarrhea, orange discoloration of urine[12][15] | Dyskinesia, nausea, diarrhea, elevated liver enzymes[10][15] |
| Serious Safety Concerns | None specified beyond dopaminergic effects | Severe diarrhea[16] | Potential for liver toxicity[12][15] |
Experimental Protocols
Pivotal Phase III Trials (BIPARK-I & BIPARK-2)
-
Study Design : The BIPARK-I and BIPARK-2 trials were randomized, double-blind, placebo-controlled, and active-controlled (Entacapone) studies, followed by a one-year open-label extension phase.[1][4][8]
-
Patient Population : The studies enrolled adult patients (aged 30-83 years) with a diagnosis of idiopathic Parkinson's disease for at least 3 years, treated with 3 to 8 daily doses of levodopa, and experiencing end-of-dose motor fluctuations with a mean daily "OFF" time of at least 1.5 hours.[8][17]
-
Intervention : Patients were randomized to receive once-daily this compound (5 mg, 25 mg, or 50 mg), placebo, or Entacapone (200 mg with each levodopa dose) for 14-15 weeks.[6] In the open-label extension, all patients received this compound (initially 25 mg, with the possibility to titrate to 50 mg).[4]
-
Primary Efficacy Endpoint : The primary endpoint was the change from baseline in absolute "OFF" time, as recorded by patients in 24-hour diaries.[4][5][6]
-
Secondary Efficacy Endpoints : These included the change in total "ON" time, the proportion of responders, and scores on the Unified Parkinson's Disease Rating Scale (UPDRS) and the Clinical Global Impression of Change (CGI-C).
-
Safety Assessments : Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and electrocardiograms.[7]
Mandatory Visualizations
Caption: Mechanism of Action of this compound as a COMT Inhibitor.
Caption: Workflow of Pivotal this compound Phase III Clinical Trials.
References
- 1. Long‐term efficacy of this compound in fluctuating Parkinson's disease patients: a pooled analysis of data from two phase 3 clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oruen.com [oruen.com]
- 3. Efficacy and Safety of this compound for Motor Fluctuations as an Adjuvant to Levodopa Therapy in Patients with Parkinson’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Long-term efficacy of this compound in fluctuating Parkinson's disease patients: a pooled analysis of data from two phase 3 clinical trials and their open-label extensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an adjunct to levodopa in patients with Parkinson's disease and end-of-dose motor fluctuations: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term safety and efficacy of this compound in Japanese Parkinson's patients with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 10. Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Incidence of Adverse and Safety Events in Individuals with Parkinson’s Disease Treated with Catechol-O-Methyltransferase Inhibitor this compound as an Add-On to Levodopa Treatment: A Systematic Review and Meta-Analysis [prospects.wum.edu.pl]
- 12. journeywithparkinsons.com [journeywithparkinsons.com]
- 13. Adverse event profiles of adjuvant treatment with this compound in Parkinson’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Efficacy and Tolerability in Parkinson's Disease Patients Reporting Insufficient Benefit/Failure of Entacapone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdexpertinstitute.com [pdexpertinstitute.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for Opicapone in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Opicapone, intended for researchers, scientists, and drug development professionals. The procedures are based on available safety data sheets and general principles of pharmaceutical waste management.
Key Disposal Considerations for this compound
While specific quantitative limits for the disposal of this compound are not publicly available, the following characteristics, derived from safety data sheets (SDS), should inform disposal procedures. It is crucial to consult the specific SDS provided by your supplier for the most accurate information.
| Characteristic | Summary of Information | Citation |
| Hazard Classification | Not consistently defined. One source indicates it is not a "Hazardous Chemical" under OSHA standards, while another classifies it as a "Flammammable solid." | [1][2] |
| Ecotoxicity | No specific data on ecotoxicity is available. However, it is advised to prevent its release into the environment. | [1] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground. | [1][3] |
| Recommended Disposal Method | The primary recommended method is to offer excess and expired material to a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber is also a potential method. | [1] |
| Contaminated Packaging | Dispose of contaminated packaging in the same manner as the unused product. | [1] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe handling and disposal of this compound waste in a research or laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Chemical-resistant protective gloves.[3]
-
Body Protection: Impervious clothing, such as a lab coat.[3]
-
Respiratory Protection: Use a suitable respirator if there is a risk of dust formation.[3]
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused, expired, or contaminated solid this compound in a designated, clearly labeled, and sealed waste container.
-
Avoid creating dust during transfer.[3]
-
If a spill of solid this compound occurs, cover the spill with a plastic sheet to minimize spreading. Mechanically take up the material and place it in the designated waste container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing boats, gloves, and bench paper, should be considered contaminated.
-
Place all contaminated materials into the same designated hazardous waste container as the solid this compound.
-
-
Contaminated Packaging:
-
The original packaging of this compound should be disposed of as hazardous waste.[1]
-
Disposal Pathway
-
Consult Local Regulations: Always ensure that disposal practices are in full compliance with all federal, state, and local environmental regulations.[1]
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the this compound waste through a licensed hazardous material disposal company.[1] This is the most recommended and secure method for ensuring proper disposal.
-
Incineration: If using a licensed disposal service, incineration is a common and effective method for destroying pharmaceutical waste.[1]
-
Avoid Improper Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
